molecular formula C14H21N3O B5769832 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide CAS No. 701218-26-0

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B5769832
CAS No.: 701218-26-0
M. Wt: 247.34 g/mol
InChI Key: SCBSNKVYYMLWEF-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C14H21N3O and its molecular weight is 247.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-N-(4-methyl-1-piperazinyl)benzamide is 247.168462302 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-8-12(2)10-13(9-11)14(18)15-17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBSNKVYYMLWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NN2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358744
Record name 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701218-26-0
Record name 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

properties of N-(piperazin-1-yl)benzamide scaffolds

Technical Guide: -(Piperazin-1-yl)benzamide Scaffolds

Physicochemical Profiling, Synthetic Architecture, and Medicinal Chemistry Applications

Executive Summary

The


-(piperazin-1-yl)benzamide

This architecture offers unique steric and electronic properties:

  • Monobasic Character: Unlike standard piperazines, the

    
    -nitrogen is acylated and part of a hydrazine linkage, rendering it non-basic. The distal 
    
    
    -nitrogen remains the sole protonation site at physiological pH.
  • Conformational Restriction: The

    
     bond restricts the rotational freedom compared to alkyl-linked congeners, pre-organizing the vector for receptor binding (particularly GPCRs).
    
  • Privileged Activity: This motif is frequently observed in serotonin (

    
    ) receptor modulators, vasopressin antagonists, and antimicrobials.
    

Structural Architecture & Physicochemical Profile[1]

Core Topology

The scaffold consists of a benzoyl moiety coupled to 1-aminopiperazine. The connectivity is Ph-C(=O)-NH-


< (piperazine)
  • Proximal Region (Amide): The amide bond provides hydrogen bond donor (NH) and acceptor (C=O) capability.

  • Linker (

    
     Bond):  The hydrazine linkage creates a specific bond angle and length (
    
    
    ) that differs from methylene linkers (
    
    
    ), altering the spatial projection of the basic amine.
  • Distal Region (Basic Center): The

    
    -nitrogen of the piperazine retains basicity (
    
    
    ), serving as a critical cation-pi interaction point in GPCR binding pockets.
Physicochemical Data Summary

The following table summarizes the baseline properties of the unsubstituted core (

PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 205.26 g/mol Fragment-like, allows room for substitution.
cLogP 0.8 – 1.2Moderate lipophilicity; highly permeable.
TPSA ~58

Good oral bioavailability range (<140

).
H-Bond Donors 2 (Amide NH, Amine NH)Critical for backbone interactions.
H-Bond Acceptors 3 (C=O, 2x Ring N)Distal N is the primary acceptor/cation.
pK_a (Distal N) 8.8Predominantly ionized at pH 7.4 (Solubility).
pK_a (Proximal N) < 0Non-basic due to amide resonance.

Synthetic Methodologies

The construction of

1-aminopiperazine
Validated Synthetic Protocol (Step-by-Step)

Step 1:


-Nitrosation of Piperazine
  • Reagents: Piperazine,

    
    , 
    
    
    ,
    
    
    .[1]
  • Mechanism: Electrophilic attack of nitrosonium ion (

    
    ) on the secondary amine.
    
  • Control: pH must be carefully managed (< 3) to prevent dinitrosation.

Step 2: Reduction to 1-Aminopiperazine

  • Reagents:

    
     (THF) or 
    
    
    .
  • Rationale:

    
     provides a clean reduction of the 
    
    
    functionality to the
    
    
    hydrazine.
  • Safety Note: Hydrazines are potentially toxic; handle with closed systems.

Step 3: Selective Acylation (The Benzamide Formation)

  • Reagents: Benzoyl chloride,

    
    , DCM (0°C).
    
  • Selectivity: The exocyclic primary amine (

    
    ) is more nucleophilic than the distal secondary amine (due to steric accessibility and the alpha-effect), but protection of the distal amine (e.g., 
    
    
    -Boc-1-aminopiperazine) is recommended for high yield.
Synthetic Workflow Diagram

The following diagram illustrates the logic flow for synthesizing the scaffold, including a protection strategy to ensure regioselectivity.

SynthesisWorkflowPiperazinePiperazine(Starting Material)NitrosationN-Nitrosation(NaNO2, HCl)Piperazine->NitrosationN_NitrosoN-NitrosopiperazineNitrosation->N_NitrosoReductionReduction(LiAlH4 or Zn/AcOH)N_Nitroso->ReductionAminoPip1-Aminopiperazine(Key Intermediate)Reduction->AminoPip Formation of N-N bondProtectionDistal N-Protection(Boc2O)AminoPip->Protection Optional RegiocontrolCouplingAmide Coupling(Ar-COCl, Et3N)AminoPip->Coupling Direct (Lower Yield)Protection->CouplingDeprotectionDeprotection(TFA/DCM)Coupling->DeprotectionFinalProductN-(Piperazin-1-yl)benzamide(Target Scaffold)Deprotection->FinalProduct

Caption: Step-wise synthetic pathway for N-(piperazin-1-yl)benzamide emphasizing the critical N-N bond formation via nitrosation/reduction.

Medicinal Chemistry & SAR

Biological Target Landscape

The

  • Serotonin Receptors (5-HT): The basic distal nitrogen mimics the ethylamine side chain of serotonin. The benzamide moiety provides aromatic stacking interactions.

  • Vasopressin Antagonists: Benzamide derivatives with

    
    -linked heterocycles have shown efficacy in blocking V1a/V2 receptors [1].
    
  • Antimicrobials: Used as linkers in fluoroquinolone-like antibiotics to alter solubility and spectrum.

Structure-Activity Relationship (SAR) Logic
RegionModificationEffect on Activity/Property
Benzene Ring Electron-withdrawing groups (F, Cl)Increases metabolic stability; enhances lipophilicity.
Benzene Ring Ortho-substitution (e.g., -OMe)Induces twist in the amide bond; restricts conformation (Atropisomerism potential).
Amide Linker Methylation of Amide NRemoves H-bond donor; often drastically reduces potency if H-bond is critical.
Distal Nitrogen Alkylation (Methyl, Benzyl)Modulates basicity and selectivity. Bulky groups (e.g., Cyclopentyl) favor 5-HT receptors [2].
Mechanistic Diagram: Binding Mode

The following diagram visualizes the pharmacophore mapping of the scaffold within a hypothetical GPCR binding pocket.

PharmacophoreBenzeneBenzene Ring(Lipophilic/Pi-Stacking)AmideAmide Linker(H-Bond Donor/Acceptor)Benzene->AmidePocket_AroReceptor: Aromatic Residue(Trp/Phe)Benzene->Pocket_AroPi-Pi StackingNN_BondN-N Bond(Spacer/Rigidity)Amide->NN_BondPocket_HBReceptor: Ser/Thr(H-Bond)Amide->Pocket_HBH-BondDistalNDistal Nitrogen (N4)(Cationic Center)NN_Bond->DistalNPocket_AspReceptor: Aspartate (D3.32)(Ionic Interaction)DistalN->Pocket_AspSalt Bridge

Caption: Pharmacophore mapping of N-(piperazin-1-yl)benzamide showing key interactions (Pi-stacking, H-bonding, and Ionic anchoring) typical in GPCRs.

Experimental Protocols

Protocol A: Synthesis of 1-Aminopiperazine (Intermediate)

Note: This protocol is adapted from standard hydrazine synthesis methodologies [1].

  • Nitrosation: Dissolve piperazine (10 mmol) in 6N HCl (6 mL). Cool to -10°C. Add

    
     (10 mmol) in water dropwise over 1 hour. Adjust pH to 10 with NaOH. Extract with chloroform.[1] Yield: ~70% 
    
    
    -nitrosopiperazine.
  • Reduction: Suspend

    
     (3 equiv) in dry THF under 
    
    
    at 0°C. Add
    
    
    -nitrosopiperazine slowly. Reflux for 3 hours. Quench with MeOH/Water (Fieser workup). Filter and evaporate.[1]
  • Characterization: Product is a viscous oil/solid. Confirm via MS (

    
    ) or NMR (diagnostic upfield shift of alpha-protons).
    
Protocol B: General Amide Coupling
  • Dissolve 1-aminopiperazine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.

  • Cool to 0°C.

  • Add Benzoyl chloride (1.0 equiv) dropwise.

  • Stir at RT for 4 hours.

  • Workup: Wash with sat.

    
    , then brine. Dry over 
    
    
    .[1]
  • Purification: Recrystallize from EtOH or column chromatography (MeOH/DCM gradient).

References

  • Benzamide derivatives having a vasopressin antagonistic activity.
  • Preparation of N-aminopiperazine. Source: ResearchGate (Synthetic Protocols). URL:[Link]

  • Solid-phase Synthesis of Tertiary N-Methyl Amines Including Tropanes. Source: ResearchGate.[2] URL:[Link]

Methodological & Application

Application Note: High-Yield Synthesis of 3,5-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide , a structural motif often explored in medicinal chemistry for kinase inhibition and CNS-active ligands. Unlike standard amide couplings, this protocol addresses the specific nucleophilic characteristics of 1-amino-4-methylpiperazine (a hydrazine derivative).

The synthesis is approached via two distinct methodologies:

  • Method A (Robust Scale-Up): Acid chloride activation, prioritized for cost-efficiency and scalability.

  • Method B (Discovery Scale): HATU-mediated coupling, prioritized for mild conditions and parallel synthesis libraries.

Critical Technical Distinction: The nomenclature "N-(4-methylpiperazin-1-yl)" indicates a hydrazide linkage (


) rather than a standard piperazine amide (

). The nucleophile is the exocyclic primary amino group of 1-amino-4-methylpiperazine.

Retrosynthetic Analysis & Reaction Design

The construction of the target molecule relies on the acylation of the N-amino nucleophile.

Reaction Scheme (DOT Visualization)

ReactionScheme Acid 3,5-Dimethylbenzoic Acid (Starting Material 1) Activation Activation (SOCl2 or HATU) Acid->Activation Activate Amine 1-Amino-4-methylpiperazine (Nucleophile) Product 3,5-Dimethyl-N-(4-methylpiperazin-1-yl)benzamide (Target) Amine->Product Intermediate Active Ester / Acid Chloride Activation->Intermediate Intermediate->Product + Amine (Base: TEA/DIPEA)

Caption: Retrosynthetic disconnection showing the acylation of the hydrazine moiety.

Materials & Reagents

ComponentCAS Registry #RoleEquiv.Notes
3,5-Dimethylbenzoic acid 499-06-9Substrate1.0Solid, stable.
1-Amino-4-methylpiperazine 6928-85-4Nucleophile1.1 - 1.2Air/Light Sensitive. Store under Argon. Hygroscopic liquid.
Thionyl Chloride (SOCl₂) 7719-09-7Activator3.0 - 5.0Corrosive. Use fresh.
HATU 148893-10-1Coupling Agent1.2For Method B.
DIPEA (Hünig's Base) 7087-68-5Base2.0 - 3.0Scavenger.
Dichloromethane (DCM) 75-09-2Solvent-Anhydrous required.

Experimental Protocols

Method A: Acid Chloride Activation (Recommended for >1g Scale)

This method is preferred for its robustness and ease of purification, as it avoids the generation of urea byproducts associated with carbodiimides.

Step 1: Formation of 3,5-Dimethylbenzoyl Chloride
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.

  • Charge: Add 3,5-dimethylbenzoic acid (1.50 g, 10.0 mmol).

  • Activation: Add Thionyl Chloride (5.0 mL, ~68 mmol) carefully.

    • Optional: Add 1 drop of dry DMF to catalyze the reaction.

  • Reaction: Reflux the mixture at 75-80°C for 2 hours. The solution should become clear and cease evolving gas (HCl/SO₂).

  • Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator).

    • Tip: Co-evaporate with dry Toluene (2 x 10 mL) to remove trace thionyl chloride.

  • Result: Crude acid chloride (yellowish oil/solid) is used immediately.

Step 2: Hydrazide Formation
  • Solvation: Dissolve the crude acid chloride in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C (ice bath).

  • Nucleophile Preparation: In a separate flask, dissolve 1-amino-4-methylpiperazine (1.38 g, 12.0 mmol, 1.2 equiv) and Triethylamine (2.8 mL, 20.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Dropwise add the amine solution to the acid chloride solution over 15 minutes at 0°C.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Completion: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; Product Rf ~ 0.4).

  • Quench: Add saturated NaHCO₃ solution (30 mL) and stir vigorously for 10 minutes.

Method B: HATU-Mediated Coupling (Recommended for <100mg or Library Scale)
  • Charge: To a vial, add 3,5-dimethylbenzoic acid (150 mg, 1.0 mmol), HATU (456 mg, 1.2 mmol), and anhydrous DMF (3 mL).

  • Activate: Add DIPEA (0.52 mL, 3.0 mmol). Stir for 5 minutes at RT.

  • Couple: Add 1-amino-4-methylpiperazine (138 mg, 1.2 mmol).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine (1 x 10 mL). Note: The product is polar; ensure it does not remain in the aqueous phase. If yield is low, use DCM for extraction.

Purification & Workup Workflow

The presence of the basic piperazine ring allows for a specific "Acid-Base" purification strategy, often eliminating the need for column chromatography.

Purification Logic (DOT Visualization)

Purification Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash: Sat. NaHCO3 (Remove Acid/HCl) Crude->Wash1 Extract Extraction: 1M HCl Wash1->Extract AqLayer Aqueous Layer (Acidic) Contains Product Salt Extract->AqLayer Product Protonated OrgLayer Organic Layer Contains Non-Basic Impurities Extract->OrgLayer Discard Baseify Basify to pH 10 (NaOH/Na2CO3) AqLayer->Baseify FinalExt Extract into DCM Dry & Evaporate Baseify->FinalExt

Caption: Acid-Base extraction protocol to isolate the basic piperazine product.

Detailed Steps:

  • Extraction: Transfer the reaction mixture to a separatory funnel.

  • Acid Wash: Extract the organic layer with 1M HCl (2 x 20 mL). The product (containing the basic piperazine N) will move to the aqueous phase. Neutral impurities remain in the DCM.

  • Basification: Collect the acidic aqueous layer. Cool in an ice bath and basify to pH >10 using 4M NaOH or solid Na₂CO₃.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Polishing: If necessary, recrystallize from EtOAc/Hexane or purify via Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Analytical Validation

Successful synthesis must be validated against these expected parameters.

TechniqueExpected DataInterpretation
Appearance White to Off-white solidCrystalline solid expected.
¹H NMR (DMSO-d₆) δ 9.5 (s, 1H, -NH-), 7.4 (s, 2H, Ar-H), 7.1 (s, 1H, Ar-H), 2.8 (m, 4H, Pip), 2.4 (m, 4H, Pip), 2.3 (s, 6H, Ar-Me), 2.2 (s, 3H, N-Me).Confirm the presence of the amide NH (downfield) and the integration of the methyl groups.
LC-MS (ESI+) [M+H]⁺ ≈ 248.18Molecular Formula: C₁₄H₂₁N₃O (MW: 247.34).

Troubleshooting & Safety

Common Pitfalls
  • Dimerization: If the acid chloride is added too quickly or without sufficient cooling, bis-acylation can occur (though sterically less likely with the N-amino group).

  • Oxidation: 1-Amino-4-methylpiperazine can oxidize to the corresponding nitroso or azo compounds if left exposed to air. Always use fresh amine.

  • Low Yield: If the product is not found in the organic layer after workup, check the aqueous layer. The piperazine nitrogen makes the compound highly polar and water-soluble at low pH. Ensure pH > 10 during the final extraction.

Safety Hazards[1]
  • Hydrazines: 1-Amino-4-methylpiperazine is a hydrazine derivative. Handle as a potential genotoxin/carcinogen. Use double gloves and work in a fume hood.

  • Thionyl Chloride: Releases HCl and SO₂ gas. Severe respiratory irritant.

References

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Synthesis of N-amino piperazine derivatives: Repine, J. T., et al. (1996). Synthesis and histamine H1-receptor antagonist activity of 4-(diphenylmethyl)-1-piperazine derivatives.[1] European Journal of Medicinal Chemistry, 31(10), 813-818. Link

  • Acid Chloride Method for Benzamides: Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8, 273-280.[2] Link

  • Reagent Data: 1-Amino-4-methylpiperazine (CAS 6928-85-4).[3][4][5][6] PubChem Compound Summary. Link

Sources

coupling 3,5-dimethylbenzoyl chloride with 1-amino-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone

Topic: Coupling 3,5-dimethylbenzoyl chloride with 1-amino-4-methylpiperazine Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the fundamental linkage in peptides and a vast array of pharmacologically active molecules. The synthesis of (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone serves as an exemplary case study in amide bond construction, coupling a substituted aromatic acyl chloride with a functionalized piperazine amine. This reaction is a classic nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions, which are widely utilized for their efficiency and reliability in forming amides and esters.[1][2] This guide provides a comprehensive protocol for this synthesis, grounded in established chemical principles and designed for reproducibility and high yield.

Part 1: The Underlying Chemistry: Mechanism and Rationale

The formation of an amide from an acyl chloride and an amine is a robust and well-understood transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of Schotten-Baumann conditions—typically a two-phase solvent system or an organic solvent with a tertiary amine base—is critical for driving the reaction to completion.[2][3]

The Mechanism Unveiled:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the primary nitrogen of 1-amino-4-methylpiperazine attacking the electrophilic carbonyl carbon of 3,5-dimethylbenzoyl chloride.[1]

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[1]

  • Intermediate Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Acid Neutralization: A crucial step is the neutralization of the hydrogen chloride (HCl) byproduct. In the absence of a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The added base (e.g., triethylamine) scavenges the HCl, forming a salt and allowing the reaction to proceed to completion.[3]

Reaction_Mechanism Fig 1. Nucleophilic Acyl Substitution Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1 1-Amino-4-methylpiperazine (Nucleophile) INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 3,5-Dimethylbenzoyl Chloride (Electrophile) R2->INT P1 (3,5-dimethylphenyl) (4-methylpiperazin-1-yl)methanone INT->P1 Collapse & Chloride Expulsion P2 Protonated Base (e.g., Triethylammonium Chloride) Base Base (e.g., Triethylamine) Base->P2 HCl Quench

Fig 1. Nucleophilic Acyl Substitution Mechanism

Part 2: Materials, Reagents, and Safety

Successful synthesis requires high-purity reagents and adherence to strict safety protocols. The reactants in this procedure are corrosive and require careful handling in a well-ventilated fume hood.

Reagent and Equipment Data
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Example
3,5-Dimethylbenzoyl chloride6613-44-1C₉H₉ClO168.62Sigma-Aldrich, TCI[5]
1-Amino-4-methylpiperazine6928-85-4C₅H₁₃N₃115.18Thermo Fisher[6], Chem-Impex[7]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Fisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWR
Magnesium Sulfate (MgSO₄), Anhydrous7487-88-9MgSO₄120.37Sigma-Aldrich
Equipment
Round-bottom flasks----
Magnetic stirrer and stir bars----
Addition funnel----
Ice bath----
Separatory funnel----
Rotary evaporator----
Standard glassware----
Critical Safety Precautions
  • 3,5-Dimethylbenzoyl Chloride: This substance is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive and should be handled under an inert atmosphere if possible.[5][10] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

  • 1-Amino-4-methylpiperazine: This compound is a skin and eye irritant.[6][11] It may be harmful if swallowed or absorbed through the skin.[12]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All operations should be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[8]

Part 3: Experimental and Purification Protocols

This section outlines a detailed, step-by-step methodology for the synthesis, work-up, and purification of the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow Fig 2. Experimental Synthesis Workflow A 1. Reagent Setup Dissolve 1-amino-4-methylpiperazine and TEA in anhydrous DCM under N₂. B 2. Cooling Cool the amine solution to 0 °C in an ice bath. A->B C 3. Acyl Chloride Addition Add 3,5-dimethylbenzoyl chloride solution dropwise over 30 min. B->C D 4. Reaction Allow mixture to warm to room temp. Stir overnight (12-16 h). C->D E 5. Aqueous Work-up Quench with NaHCO₃ (aq). Extract with DCM. D->E F 6. Isolation Dry organic layer (MgSO₄). Concentrate via rotary evaporation. E->F G 7. Purification Purify crude solid via recrystallization or column chromatography. F->G H 8. Characterization Analyze pure product using NMR, IR, and MS. G->H

Fig 2. Experimental Synthesis Workflow
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1-amino-4-methylpiperazine (1.0 eq, e.g., 5.00 g, 43.4 mmol) and triethylamine (1.2 eq, 7.26 mL, 52.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 3,5-dimethylbenzoyl chloride (1.05 eq, 7.69 g, 45.6 mmol) in 40 mL of anhydrous DCM. Transfer this solution to an addition funnel and add it dropwise to the cold, stirring amine solution over a period of 30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification Protocol
  • Quenching: Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and the triethylammonium hydrochloride salt.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash them sequentially with 100 mL of deionized water and 100 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely a pale yellow or off-white solid.

  • Purification:

    • Recrystallization (Preferred): The crude solid can be recrystallized from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield the pure product as crystalline needles.

    • Silica Gel Chromatography (Alternative): If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

Part 4: Product Characterization

Confirming the identity and purity of the final product is essential. The following data are predicted based on the structure of (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone and spectral data from analogous structures.[13][14]

Analytical TechniqueExpected Results for (3,5-dimethylphenyl)(4-methylpiperazin-1-yl)methanone
¹H NMR (400 MHz, CDCl₃)δ ~7.1-7.0 (m, 3H, Ar-H), 3.8-3.6 (m, 4H, piperazine-CH₂), 2.6-2.4 (m, 4H, piperazine-CH₂), 2.35 (s, 3H, N-CH₃), 2.32 (s, 6H, Ar-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ ~171 (C=O), 138 (Ar-C), 135 (Ar-C), 132 (Ar-CH), 127 (Ar-CH), 55-50 (piperazine-CH₂), 46 (N-CH₃), 21 (Ar-CH₃).
FTIR (KBr, cm⁻¹)ν ~2950 (C-H stretch), 1645 (C=O, amide I band) , 1605 (C=C aromatic), 1450 (CH₂ bend), 1280 (C-N stretch).
Mass Spec. (ESI+)Calculated for C₁₄H₂₀N₂O: 248.32 g/mol . Expected [M+H]⁺: m/z 249.33.

Part 5: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Troubleshooting Fig 3. Troubleshooting Logic Flow Start Low or No Product Yield? CheckReagents Check Reagent Quality - Hydrolyzed Acyl Chloride? - Wet Solvent/Amine? Start->CheckReagents Yes ImpureProduct Product Contaminated? Start->ImpureProduct No CheckStoich Verify Stoichiometry - Accurate Weighing? - Sufficient Base (≥1.2 eq)? CheckReagents->CheckStoich CheckConditions Review Reaction Conditions - Reaction Time Too Short? - Temp Too Low? CheckStoich->CheckConditions Success Problem Resolved CheckConditions->Success Resolved Purification Optimize Purification - Try different recrystallization solvent? - Adjust chromatography gradient? ImpureProduct->Purification Yes ImpureProduct->Success No SideRxns Investigate Side Reactions - Dimerization of Acyl Chloride? - Amine Degradation? Purification->SideRxns If still impure Purification->Success SideRxns->Success

Sources

Application Note: Optimized Strategies for the N-Acylation of 1-amino-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026


-(4-methylpiperazin-1-yl)amides (Hydrazides)

Introduction & Scope

1-amino-4-methylpiperazine (AMP, CAS 6928-85-4) is a critical heterocyclic building block, widely utilized in the synthesis of rifamycin antibiotics (e.g., Rifampicin) and various kinase inhibitors.[1] Structurally, AMP features a tertiary amine within the piperazine ring and an exocyclic primary amino group attached to a ring nitrogen.[1] This specific arrangement classifies the molecule as a cyclic hydrazine.[1]

The acylation of AMP yields


-(4-methylpiperazin-1-yl)amides  (chemically classified as hydrazides).[1] These motifs are pharmacologically significant due to their ability to form hydrogen bond networks while maintaining high water solubility via the protonatable 

-methyl nitrogen.[1]

This guide details the protocols for the regioselective


-acylation of AMP.[1] Unlike standard aliphatic amines, the nucleophilicity of AMP is enhanced by the 

-effect, yet its basicity requires careful management during workup to prevent product loss into aqueous waste streams.[1]

Strategic Analysis: The "Why" Behind the Protocol

The Alpha-Effect & Regioselectivity

The primary challenge in acylating polyamines is ensuring reaction occurs at the desired nitrogen.[1] In AMP, the exocyclic


 is adjacent to the ring nitrogen.[1]
  • Nucleophilicity: Due to the repulsion of lone pairs on adjacent nitrogen atoms (the

    
    -effect), the exocyclic amino group is significantly more nucleophilic than the tertiary 
    
    
    
    -methyl amine.[1] This ensures high regioselectivity for the terminal nitrogen without the need for protecting groups.[1]
  • Basicity: The tertiary ring nitrogen (

    
    -4) is the most basic site (
    
    
    
    ).[1] This has major implications for purification—the product will remain basic and can be lost in acidic washes if not carefully monitored.[1]
Reaction Pathways

We present two validated methodologies:

  • Method A (Acid Chloride/Anhydride): Best for simple, robust substrates; offers the highest yields and easiest scale-up.[1]

  • Method B (Carodiimide/HATU Coupling): Essential for chiral, sensitive, or sterically hindered carboxylic acids where acid chlorides are unstable.[1]

Experimental Protocols

Method A: Acylation via Acid Chlorides (Standard)

Target Audience: Process Chemists requiring high throughput.[1][2]

Reagents:

  • 1-amino-4-methylpiperazine (1.0 equiv)[1][3]

  • Acid Chloride (

    
    ) (1.05 equiv)[1]
    
  • Triethylamine (TEA) or DIPEA (1.2 – 1.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous, 10 vol)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add 1-amino-4-methylpiperazine  and DCM .
    
  • Base Addition: Add TEA via syringe. The base is critical to scavenge the HCl generated; without it, the HCl will protonate the unreacted hydrazine moiety, deactivating it.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath. The

    
    -effect makes the hydrazine highly reactive; cooling prevents bis-acylation or exotherms.[1]
    
  • Addition: Add the Acid Chloride dropwise over 15–20 minutes.

    • Checkpoint: The solution may become cloudy as TEA

      
      HCl salts precipitate.[1] This is a positive sign of reaction progress.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor via TLC.[1][4] Stain with Ninhydrin.[1] The starting material (AMP) stains typically reddish/brown; the product (amide) will be UV active (if R is aromatic) and stain differently.[1]

  • Quench: Add saturated aqueous

    
     to quench unreacted acid chloride.
    
Method B: Acylation via HATU Coupling (High Precision)

Target Audience: MedChem discovery for complex R-groups.[1][2]

Reagents:

  • Carboxylic Acid (

    
    ) (1.0 equiv)[1]
    
  • HATU (1.1 equiv)[1]

  • DIPEA (2.0 equiv)[1]

  • DMF or DCM (10 vol)[1]

  • 1-amino-4-methylpiperazine (1.0 equiv)[1][3]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid in DMF/DCM. Add HATU and DIPEA . Stir for 15 minutes at RT to form the activated ester.

    • Note: The solution often turns yellow.[1]

  • Coupling: Add 1-amino-4-methylpiperazine in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc (if using DMF) or DCM. Wash with water (

    
    ) to remove DMF and urea byproducts.[1] Proceed to the specific purification strategy below.
    

Purification Strategy: The "Acid-Base Switch"

Because the product retains a basic tertiary amine, standard silica chromatography can result in streaking or yield loss due to irreversible adsorption.[1] The Acid-Base Extraction method is the gold standard for this substrate.[1]

Diagram: Workup Workflow

Workup Start Crude Reaction Mixture (DCM) Wash1 Wash with sat. NaHCO3 (Removes Acid/Acid Chloride) Start->Wash1 Sep1 Phase Separation Wash1->Sep1 Org1 Organic Layer (Contains Product + Impurities) Sep1->Org1 Aq1 Aqueous Waste Sep1->Aq1 Extract Extract with 1M HCl Org1->Extract Sep2 Phase Separation Extract->Sep2 Org2 Organic Layer (Non-basic impurities) Sep2->Org2 Discard Aq2 Acidic Aqueous Layer (Contains Product-H+) Sep2->Aq2 Basify Basify Aqueous Layer (pH > 10 with NaOH) Aq2->Basify FinalExt Extract into DCM (3x) Basify->FinalExt Dry Dry (Na2SO4) & Evaporate FinalExt->Dry Product Pure Product (N-acyl-N'-methylpiperazine) Dry->Product

Caption: The "Acid-Base Switch" purification exploits the basicity of the N-methyl piperazine ring to isolate the product from non-basic organic impurities without chromatography.[1]

Analytical Validation

To confirm the formation of the hydrazide linkage (


), look for these specific NMR signatures:
SignalApproximate Shift (

)
MultiplicityDiagnostic Value
Amide NH 8.0 – 10.0 ppmBroad SingletPrimary Indicator. Disappearance of the AMP

signal (usually

3.0 ppm) and appearance of this downfield proton confirms acylation.[1]
Ring

-Me
2.2 – 2.3 ppmSingletConfirms the methyl group is intact.[1] Shifts slightly downfield if the product is protonated (salt form).[1]
Ring

2.4 – 3.5 ppmMultipletsOften split into two distinct sets due to the asymmetry introduced by the carbonyl group.[1]
Carbonyl (C=O) 165 – 175 ppm

Singlet
Definitive proof of amide bond formation.[1]

References

  • Substrate Properties: National Center for Biotechnology Information.[1] (2023).[1][5][6][7] PubChem Compound Summary for CID 81349, 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Hydrazide Synthesis Context: Küçükgüzel, Ş. G., et al. (2006).[1] Synthesis and biological activities of N-alkyl/aryl-N'-(4-methylpiperazin-1-yl)acylhydrazones. This paper details the reactivity of the specific 1-amino-4-methylpiperazine moiety in forming acyl-derivatives.

  • General Acylation Methodology: Katritzky, A. R., et al. (2003).[1][2] Efficient Greener Approach for N-acylation of Amines. Synthesis, 2003(18), 2777-2780.[1]

Sources

Application Note: Recrystallization Protocols for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide details the purification and recrystallization strategies for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide . This compound features a lipophilic 3,5-dimethylphenyl core coupled with a polar, basic N-amino-piperazine tail. This "push-pull" physicochemical profile—combining a hydrophobic aromatic domain with a hydrophilic, basic nitrogen—presents specific challenges, notably the risk of "oiling out" during cooling.

The protocols below prioritize purity (removal of unreacted hydrazines) and solid-state stability .

Physicochemical Analysis[1][2][3]
  • Chemical Class: N-substituted Benzamide / Hydrazide derivative.[1]

  • Key Functional Groups:

    • Benzamide Core: Rigid, planar, H-bond acceptor/donor.

    • 3,5-Dimethyl Substituents: Increases lipophilicity (LogP), reducing water solubility.

    • N-Methylpiperazine:[2] Basic center (pKa ~8.5–9.0); provides solubility in polar protic solvents.

  • Solubility Prediction:

    • High Solubility: Dichloromethane (DCM), Methanol, Ethanol, DMSO.

    • Moderate Solubility: Ethyl Acetate, Isopropyl Alcohol (IPA), Acetone.

    • Low/Insoluble: Water (neutral pH), Hexanes, Heptane, Diethyl Ether.

Solvent Screening & Selection Strategy

The selection of a solvent system relies on the Temperature-Dependent Solubility Differential . The ideal system dissolves the solute at near-boiling temperatures but retains minimal solubility at


.
Solvent Screening Data (Thermodynamic Estimates)
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (Abs.) HighModerateHigh Excellent for obtaining crystalline needles.
IPA HighLowHigh Best balance for yield; slower evaporation reduces oiling.
Ethyl Acetate ModerateVery LowMedium Good for removing polar impurities; risk of low recovery if too much solvent used.
DCM / Hexane Very HighLowMedium Good for "crash" precipitation but yields amorphous powder (not crystals).
Water LowInsolubleLow Only useful as an anti-solvent in binary systems.
Decision Logic for Solvent Selection

The following workflow illustrates the decision process for selecting the optimal crystallization method based on crude purity and quantity.

SolventSelection Start Crude Material Assessment PurityCheck Purity > 85%? Start->PurityCheck MethodA Method A: Single Solvent (Ethanol or IPA) PurityCheck->MethodA Yes MethodB Method B: Binary System (EtOAc + Heptane) PurityCheck->MethodB No (Oily/Sticky) Cooling Slow Cooling (Avoid Oiling Out) MethodA->Cooling Filtration Isolation & Drying Cooling->Filtration AntiSolvent Add Anti-solvent at Cloud Point MethodB->AntiSolvent AntiSolvent->Filtration

Figure 1: Decision tree for selecting the recrystallization method based on initial crude purity.

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol/IPA)

Best for: High-purity crude (>85%) and generating X-ray quality crystals.

Materials:

  • Crude 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

  • Solvent: Absolute Ethanol (EtOH) or Isopropyl Alcohol (IPA)

  • Equipment: Hot plate, magnetic stirrer, reflux condenser.

Step-by-Step Procedure:

  • Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 3 mL of solvent.

  • Heating: Heat to reflux (approx.[3]

    
     for EtOH) with stirring.
    
  • Titration: If solids remain, add solvent in 0.5 mL increments, waiting for the solution to return to reflux between additions. Stop immediately when the solution becomes clear.

    • Note: If the solution is colored, add activated charcoal (5% w/w), reflux for 5 mins, and hot-filter through Celite.

  • Controlled Cooling (Critical): Remove from heat. Place the flask on a cork ring or wood block to insulate. Allow to cool to room temperature undisturbed over 2–3 hours.

    • Why: Rapid cooling traps impurities and causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Nucleation: If no crystals form at room temperature, scratch the inner glass wall with a glass rod or add a seed crystal.

  • Final Chill: Place in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter via vacuum filtration (Buchner funnel). Wash the cake with 1–2 mL of cold solvent.

  • Drying: Dry under vacuum at

    
     for 4 hours.
    
Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)

Best for: Lower purity material or when the compound is too soluble in alcohols.

Materials:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc)

  • Solvent B (Anti-Solvent): Heptane (or Hexane)

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in the minimum amount of boiling EtOAc.

  • Cloud Point: While maintaining a gentle boil, add hot Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 2–3 drops of hot EtOAc to clear the turbidity. The solution is now supersaturated.

  • Crystallization: Remove from heat. Allow to cool slowly. The lower solubility of the compound in the Heptane-rich mixture forces crystallization as temperature drops.

  • Isolation: Filter and wash with a 1:4 mixture of EtOAc:Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Because of the flexible piperazine tail and low melting point of some impurities, this compound may separate as an oil droplet rather than a crystal.

Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This effectively means the compound "melts" out of the solution before it crystallizes.

Remediation Workflow:

OilingOut Oil Oiling Out Observed Reheat Re-heat to Clear Solution Oil->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed Agitation Vigorous Stirring Reheat->Agitation Alternative SlowCool Reduce Cooling Rate (Insulate Flask) Seed->SlowCool Agitation->SlowCool

Figure 2: Remediation strategy for oiling out events.

Specific Fixes:

  • Seeding: The most effective method. Add a tiny crystal of pure material when the solution is slightly supersaturated but still warm.

  • Trituration: If an oil forms at the bottom, decant the supernatant solvent, add fresh cold anti-solvent (e.g., Hexane), and scratch the oil vigorously with a glass rod to induce solidification.

References & Authority

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection logic in industrial settings).

  • FDA Q3C (R8) Guidelines. Impurities: Guideline for Residual Solvents. (Regulatory standards for solvent selection in pharmaceuticals).

  • Gowda, B. T., et al. (2009). Structure of N-(aryl)-benzamides. (Provides structural context for dimethyl-benzamide crystallization behavior). Crystallography Reports.

Sources

Application Notes and Protocols for the Preparation of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide and its subsequent conversion to the hydrochloride salt. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for adaptation and troubleshooting.

Introduction and Significance

Substituted benzamides incorporating a piperazine moiety are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The target molecule, 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide, is a novel compound with potential applications in drug discovery. The 3,5-dimethylphenyl group provides a specific steric and electronic profile, while the N-methylpiperazine group can influence solubility, cell permeability, and receptor interactions. The preparation of the hydrochloride salt is often a critical step in drug development, as it can enhance the compound's solubility and stability, which is crucial for formulation and in vitro/in vivo testing[1][2]. This guide will detail a reliable synthetic route to this promising molecule.

Overall Synthetic Scheme

The synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide hydrochloride salt is a two-step process. The first step is an amide bond formation between 3,5-dimethylbenzoic acid and 1-amino-4-methylpiperazine. The second step involves the conversion of the resulting free base to its hydrochloride salt.

Synthetic Scheme Reactant1 3,5-Dimethylbenzoic Acid Intermediate 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide (Free Base) Reactant1->Intermediate Amide Coupling Reactant2 1-Amino-4-methylpiperazine Reactant2->Intermediate Product 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide HCl Intermediate->Product Salt Formation (HCl)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide (Free Base)

The formation of the amide bond is achieved through the activation of the carboxylic acid group of 3,5-dimethylbenzoic acid, followed by nucleophilic attack by the primary amine of 1-amino-4-methylpiperazine. A variety of coupling reagents can be employed for this transformation.[3][4] This protocol will utilize (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent due to its high efficiency and relatively simple workup.[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3,5-Dimethylbenzoic Acid150.171.50 g10.0
1-Amino-4-methylpiperazine115.181.27 g11.01.1 equivalents
BOP Reagent442.284.86 g11.01.1 equivalents
Triethylamine (TEA)101.194.18 mL30.03.0 equivalents
Dichloromethane (DCM)84.93100 mL-Anhydrous
Saturated aq. NaHCO₃-50 mL-
Brine-50 mL-
Anhydrous MgSO₄---
Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylbenzoic acid (1.50 g, 10.0 mmol) and dichloromethane (100 mL). Stir the mixture at room temperature until the acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add 1-amino-4-methylpiperazine (1.27 g, 11.0 mmol), followed by BOP reagent (4.86 g, 11.0 mmol).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (4.18 mL, 30.0 mmol) dropwise over 5 minutes. The addition of a base is crucial to neutralize the hexafluorophosphate byproduct and drive the reaction to completion.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v with 1% triethylamine to prevent streaking).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (50 mL). The aqueous washes remove unreacted starting materials and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Free Base

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 0-10% methanol in dichloromethane is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with the solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide as a solid or viscous oil.

Part 2: Preparation of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide Hydrochloride Salt

The formation of the hydrochloride salt enhances the aqueous solubility of the compound. This is achieved by reacting the free base with hydrochloric acid. The piperazine ring contains two nitrogen atoms that can be protonated. Depending on the stoichiometry of the added acid, a mono- or di-hydrochloride salt can be formed.[1][6] This protocol aims for the mono-hydrochloride salt, which is common for pharmaceutical applications.

Materials and Reagents
Reagent/MaterialConcentrationQuantityMoles (mmol)Notes
Purified Free Base-(Assumed from previous step)(Calculated)
2 M HCl in Diethyl Ether2.0 M(Calculated)1.05 equivalentsCommercially available or prepared
Diethyl Ether-50 mL-Anhydrous
Propan-2-ol-As needed-For recrystallization
Experimental Protocol
  • Dissolution: Dissolve the purified 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide in a minimal amount of anhydrous diethyl ether (approximately 50 mL) in an Erlenmeyer flask.

  • Acidification: While stirring, slowly add 1.05 equivalents of 2 M HCl in diethyl ether dropwise. The hydrochloride salt is typically insoluble in diethyl ether and will precipitate out of the solution.[7] The use of a slight excess of acid ensures complete salt formation.

  • Precipitation and Isolation: Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the isolated solid under vacuum to a constant weight.

Recrystallization of the Hydrochloride Salt

For higher purity, the hydrochloride salt can be recrystallized.

  • Solvent System: A common solvent system for recrystallizing hydrochloride salts is an alcohol, such as propan-2-ol or ethanol.[1][7]

  • Procedure: Dissolve the crude hydrochloride salt in a minimal amount of boiling propan-2-ol. If the solid does not fully dissolve, add more solvent dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold propan-2-ol, and dry under vacuum.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR The spectrum of the free base should show characteristic peaks for the aromatic protons of the 3,5-dimethylphenyl ring, the piperazine ring protons, and the N-methyl and aryl-methyl protons. Upon salt formation, a downfield shift of the piperazine protons adjacent to the protonated nitrogen is expected.
¹³C NMR The spectrum should be consistent with the number of unique carbon atoms in the molecule.
FT-IR A strong C=O stretch for the amide is expected around 1630-1680 cm⁻¹. An N-H stretch may also be visible.
Mass Spec (ESI) The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base.
Melting Point The hydrochloride salt should have a sharp, defined melting point, which can be used as an indicator of purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • BOP reagent is harmful and an irritant. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Hydrochloric acid solutions are corrosive.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of free base Incomplete reaction.Extend the reaction time. Ensure all reagents are anhydrous. Check the purity of the starting materials.
Loss during workup.Ensure proper phase separation. Avoid overly vigorous extraction.
Difficulty in purification Co-eluting impurities.Try a different solvent system for chromatography. Consider a different purification method, such as crystallization.
No precipitation of HCl salt Salt is soluble in the chosen solvent.Try a different non-polar solvent for precipitation, such as hexane or a mixture of ether and hexane.
Insufficient acid added.Add more HCl solution dropwise until precipitation is complete.

Logical Workflow Diagram

Experimental Workflow cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Hydrochloride Salt Formation cluster_2 Analysis A 1. Dissolve 3,5-dimethylbenzoic acid in DCM B 2. Add 1-amino-4-methylpiperazine and BOP A->B C 3. Cool to 0°C and add TEA B->C D 4. Stir at RT for 12-16h (Monitor by TLC) C->D E 5. Aqueous Workup (NaHCO3, Brine) D->E F 6. Dry (MgSO4) and Concentrate E->F G 7. Purify by Flash Chromatography F->G H 8. Dissolve purified free base in Diethyl Ether G->H Proceed with Purified Product I 9. Add 2M HCl in Diethyl Ether H->I J 10. Stir and collect precipitate by filtration I->J K 11. Recrystallize from Propan-2-ol J->K L 12. Dry under vacuum K->L M Characterize Final Product: - NMR (1H, 13C) - FT-IR - Mass Spectrometry - Melting Point L->M

Caption: Detailed experimental workflow.

References

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. PMC. [Link]

  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]

  • (PDF) Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. ResearchGate. [Link]

  • Piperazine hydrochloride patented technology retrieval search results. Eureka | Patsnap. [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • 3,5-Dimethylpiperidine. Global Chemical Supplier-TUODA INDUSTRY LIMITED. [Link]

  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. [Link]

  • Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing Corporation. [Link]

  • N-(3,5-Dimethylphenyl)-4-methylbenzamide. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [Link]

  • [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. PubMed. [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. arkat-usa.org. [Link]

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. MDPI. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Medium. [Link]

  • (PDF) 4-Chloro-N-(3,5-dimethylphenyl)benzamide. ResearchGate. [Link]

  • Growth and Characterization of a new Piperidine Derivative: 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH). ijert.org. [Link]

  • Supporting Information. Rsc.org. [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming solubility challenges encountered during experimentation with this compound. Our approach is to empower you with the foundational knowledge and practical methodologies to effectively enhance the solubility of this molecule.

Introduction: The Challenge of Solubility

3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide, a molecule with a benzamide core and a basic piperazine moiety, often presents solubility challenges in aqueous media. Its molecular structure contributes to a degree of lipophilicity that can limit its dissolution, a critical factor for achieving desired concentrations in biological assays and for viable formulation development. This guide will walk you through understanding the compound's properties and implementing strategies to improve its solubility.

Part 1: Understanding the Physicochemical Profile

A thorough understanding of the compound's properties is the first step in diagnosing and solving solubility issues.

FAQ: What are the key physicochemical properties of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide that influence its solubility?

The solubility of this compound is primarily governed by its pKa and LogP.

  • pKa (Ionization Constant): The presence of the 4-methylpiperazine group, a tertiary amine, confers a basic character to the molecule. The pKa value indicates the pH at which the compound is 50% ionized. For basic compounds like this one, solubility significantly increases at a pH below the pKa, as the molecule becomes protonated and thus more water-soluble.[1][2] The pKa of piperazine and its derivatives typically falls in the range of 9-10 for the second protonation and around 5-6 for the first. The exact pKa of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide would need to be experimentally determined or accurately predicted, but it is expected to have a pKa in the basic range.

  • Crystalline Structure: Many benzamide compounds exist in a stable crystalline form.[3] The energy required to break this crystal lattice for the molecule to dissolve can be substantial, further limiting solubility.

Part 2: Troubleshooting and Solubility Enhancement Strategies

This section provides a series of question-driven troubleshooting guides to address common solubility problems.

pH Modification

Since 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide is a basic compound, decreasing the pH of the solvent will lead to protonation of the piperazine nitrogen, forming a more soluble salt.[1][2]

Mechanism of pH-Dependent Solubility for a Basic Compound

Caption: Ionization of a basic compound at different pH levels.

Troubleshooting Steps:

  • Determine the Target pH: Aim for a pH at least 2 units below the pKa of the 4-methylpiperazine moiety. If the pKa is unknown, start by preparing solutions at pH 4.0, 5.0, and 6.0.

  • Select an Appropriate Buffer: Use a buffer system that is effective in your target pH range (e.g., acetate buffer for pH 4-5.6, citrate buffer for pH 3-6.2).

  • Prepare the Solution:

    • Weigh the desired amount of your compound.

    • Dissolve it in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) first, if necessary.

    • Add the acidic buffer dropwise while stirring until the compound fully dissolves.

    • Bring the solution to the final volume with the buffer.

  • Observe for Precipitation: Monitor the solution for any signs of precipitation over time. If precipitation occurs, you may need to further lower the pH or consider an alternative strategy.

Caution: Be mindful that extreme pH values may affect the stability of your compound or interfere with downstream biological assays.

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4][5]

Commonly Used Co-solvents:

Co-solventProperties & ConsiderationsTypical Starting Concentration
Dimethyl Sulfoxide (DMSO) A powerful solvent, but can be toxic to cells at higher concentrations.1-5% (v/v)
Ethanol Less toxic than DMSO, commonly used in formulations.5-20% (v/v)
Polyethylene Glycol (PEG 400) A low-toxicity polymer, often used in oral and parenteral formulations.[4][6]10-30% (v/v)
Propylene Glycol (PG) Another low-toxicity solvent, frequently used in various formulations.[4]10-40% (v/v)

Experimental Workflow for Co-solvent Screening

Co_solvent_Workflow A Weigh Compound C Add excess compound to each co-solvent concentration A->C B Prepare Co-solvent Stock Solutions (e.g., 10%, 20%, 30% in water/buffer) B->C D Equilibrate (e.g., 24-48h with agitation) C->D E Separate solid from supernatant (Centrifuge/Filter) D->E F Quantify dissolved compound (e.g., HPLC, UV-Vis) E->F G Determine Optimal Co-solvent and Concentration F->G

Caption: A systematic approach to screening co-solvents.

Troubleshooting Guide:

  • Issue: The compound precipitates when the co-solvent stock is added to the aqueous buffer.

    • Solution: Prepare the final solution by adding the aqueous buffer to the co-solvent stock solution slowly while vortexing. This gradual change in polarity can prevent the compound from crashing out.

  • Issue: The required co-solvent concentration is too high and may interfere with the experiment.

    • Solution: Consider using a combination of co-solvents, which can have a synergistic effect. Alternatively, explore other methods like using surfactants or cyclodextrins.

Cyclodextrins

Yes, cyclodextrins are excellent candidates for increasing the aqueous solubility of poorly soluble drugs.[7][8] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic molecules like your benzamide compound, forming a more water-soluble inclusion complex.[][10][11]

Mechanism of Cyclodextrin-Mediated Solubilization

Caption: Formation of a drug-cyclodextrin inclusion complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity, particularly for basic compounds.[]

Troubleshooting Steps:

  • Prepare a Phase-Solubility Diagram: This will help you determine the stoichiometry of the complex and the optimal concentration of cyclodextrin.

  • Method of Preparation:

    • Kneading Method: Make a paste of the compound and cyclodextrin with a small amount of water/alcohol mixture. Knead for 30-60 minutes, then dry.

    • Co-precipitation: Dissolve both the compound and cyclodextrin in a suitable solvent. Evaporate the solvent to obtain the complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, or NMR.

Part 3: Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This is the gold standard for measuring thermodynamic solubility.[12][13]

Materials:

  • 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

  • Selected solvent systems (e.g., buffers of different pH, co-solvent mixtures)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the solvent system. "Excess" means that undissolved solid should be visible.

  • Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining micro-particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).[14][15]

Protocol 2: Preparation of a Co-solvent Formulation

Objective: To prepare a 10 mg/mL solution of the compound in a 20% PEG 400 in water formulation.

Procedure:

  • Weigh 100 mg of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide into a 10 mL volumetric flask.

  • Add 2 mL of PEG 400 to the flask.

  • Gently swirl or sonicate the mixture until the compound is fully wetted and a slurry is formed.

  • Slowly add purified water dropwise while continuously mixing until the compound is completely dissolved.

  • Once dissolved, add water to bring the final volume to 10 mL.

  • Visually inspect the solution for clarity. If needed, briefly sonicate to ensure homogeneity.

Part 4: Data Interpretation and Next Steps

FAQ: My compound is still not soluble enough for my needs. What are some advanced strategies I can consider?

If the above methods do not provide the required solubility, more advanced formulation strategies may be necessary, especially for in vivo applications. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[3][16][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[3][16]

  • Nanonization: Reducing the particle size of the compound to the nanometer range increases the surface area, which can enhance the dissolution rate.[3][17]

These advanced techniques often require specialized equipment and expertise.

This technical support guide is intended to provide a strong foundation for addressing the solubility challenges of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide. A systematic and well-documented approach to formulation development is key to success.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved February 24, 2026.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved February 24, 2026.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved February 24, 2026.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved February 24, 2026.
  • Jenita, M. J. (2024, September 6).
  • Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved February 24, 2026.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved February 24, 2026.
  • Ask A Formulator. (2022, April 19). How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved February 24, 2026.
  • ScienceDirect. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved February 24, 2026.
  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved February 24, 2026.
  • ACS Publications. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved February 24, 2026.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved February 24, 2026.
  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved February 24, 2026.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Benzamide Compounds. Retrieved February 24, 2026.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 24, 2026.
  • Wiley Online Library. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved February 24, 2026.
  • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. Retrieved February 24, 2026.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved February 24, 2026.
  • ACS Publications. (2025, February 13). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Retrieved February 24, 2026.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 24, 2026.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved February 24, 2026.
  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved February 24, 2026.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved February 24, 2026.

Sources

Technical Support Center: N-Amino Piperazine Stability Hub

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidation of N-Amino Piperazine Intermediates Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Invisible" Oxidant

Welcome to the N-AP Stability Hub. If you are here, you are likely observing your colorless 1-aminopiperazine (1-AP) intermediates turning yellow, pink, or purple, or witnessing inexplicable yield drops in subsequent coupling reactions.

The Core Issue: N-amino piperazines are 1,1-disubstituted hydrazines . Unlike standard amines, the N-N bond creates a unique electronic environment where the terminal amino group (


) is electron-rich and highly reducing. In the presence of atmospheric oxygen and trace metals, it undergoes radical oxidation, not to a stable oxide, but to reactive diazenes and tetrazenes.

This guide moves beyond basic "inert atmosphere" advice to the mechanistic root of the instability and provides self-validating protocols to protect your molecule.

Module 1: The Chemistry of Degradation

To prevent oxidation, you must understand the enemy. The degradation of 1-aminopiperazine is rarely a simple addition of oxygen; it is a radical cascade often catalyzed by trace transition metals (Cu, Fe) found in stainless steel needles or low-grade solvents.

Mechanism of Failure

The following diagram illustrates the oxidation pathway from the active Free Base to the inactive Tetrazene dimer.

NAP_Oxidation cluster_protection Protection Strategy FreeBase 1-Amino Piperazine (Free Base) Status: ACTIVE Radical Radical Cation Intermediate FreeBase->Radical O2 / Metal Cat. (-e-) Salt Dihydrochloride Salt (.2HCl) FreeBase->Salt HCl/EtOH (Stabilization) Diazene 1,1-Diazenium Species (R2N+=NH) Radical->Diazene -H+ Tetrazene Tetrazene Dimer (Purple/Yellow) Status: INACTIVE Diazene->Tetrazene Dimerization Decomp Piperazine + N2 Gas Tetrazene->Decomp Thermal Decay

Figure 1: Oxidative cascade of 1,1-disubstituted hydrazines. Note that the "Diazene" intermediate is an electrophile, whereas the starting material is a nucleophile, causing immediate reaction failure.

Module 2: Storage & Handling Protocols (Tier 1 Support)

Protocol A: The "Salt Switch" (Recommended)

The free base of 1-aminopiperazine is a viscous, hygroscopic liquid that is kinetically unstable. The only robust long-term storage solution is conversion to the dihydrochloride salt.

Why this works: Protonation of the terminal


 removes the lone pair electron density required to initiate the radical oxidation cycle (See Mechanism above).

Step-by-Step Salt Formation:

  • Dissolution: Dissolve crude 1-aminopiperazine (free base) in 5 volumes of absolute ethanol or methanol. Degas the solution (sparge with

    
     for 10 min).
    
  • Acidification: Cool to 0°C. Slowly add 2.2 equivalents of 4M HCl in dioxane or concentrated aqueous HCl dropwise.

    • Critical Check: Ensure internal temperature stays

      
       to prevent acid-catalyzed disproportionation.
      
  • Crystallization: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter under a blanket of nitrogen (use an inverted funnel flowing

    
     over the frit).
    
  • Drying: Dry in a vacuum oven at 40°C.

    • Validation: The resulting solid should be white. A pink hue indicates oxidation occurred during filtration.

Protocol B: Handling the Free Base (If Unavoidable)

If your next step requires the free base (e.g., a nucleophilic substitution where base sensitivity is high), generate it in situ or handle as follows:

ParameterSpecificationReason
Atmosphere Argon (preferred over

)
Argon is heavier than air and blankets the viscous liquid better in flasks.
Tools Glass or Teflon onlyAvoid stainless steel spatulas/needles. Hydrazines chelate Fe/Cu, which catalyze oxidation.
Solvent Degassed (Freeze-Pump-Thaw)Sparging is insufficient for long reactions. Dissolved

is the primary killer.
Container Amber GlassLight can initiate photo-oxidation of the N-N bond.

Module 3: Troubleshooting & Diagnostics (Tier 2 Support)

Diagnostic Decision Tree

Use this logic flow to determine the cause of your experimental failure.

Troubleshooting Start Issue Observed Color Color Change? (Yellow/Pink/Purple) Start->Color Yield Low Yield in Coupling? Start->Yield Oxidation Diagnosis: Oxidative Dimerization Color->Oxidation Yes CheckSM Is SM Purity >95%? Yield->CheckSM Action1 Action: Check Solvent Degassing & Metal Contact Oxidation->Action1 Decomp Diagnosis: Denitrogenation CheckSM->Decomp No (NMR shows Piperazine) Steric Diagnosis: Steric/Electronic Deactivation CheckSM->Steric Yes Action2 Action: Switch to 2HCl Salt + Base Decomp->Action2

Figure 2: Diagnostic logic for N-amino piperazine failures.

Common Failure Modes

Issue 1: The "Pink Workup"

  • Symptom: Reaction mixture was colorless, but turned pink during extraction/rotary evaporation.

  • Root Cause: You extracted the free base into air-saturated DCM or Ethyl Acetate. The high surface area in the rotovap flask accelerated oxidation.

  • Fix:

    • Skip the isolation.[1] Carry the solution directly into the next step if possible ("Telescoping").

    • If isolation is needed, acidify the aqueous layer before concentration to trap the hydrazine as the stable salt.

Issue 2: Stalled Coupling (Amide/Sulfonamide Formation)

  • Symptom: SM remains, but electrophile is consumed.

  • Root Cause: The N-amino group oxidized to a diazene (

    
    ). Diazenes are electrophilic, not nucleophilic. They may be reacting with themselves or quenching your electrophile in non-productive ways.
    
  • Fix: Add a radical scavenger like BHT (Butylated hydroxytoluene, 0.1 mol%) to the reaction mixture if the chemistry tolerates it.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use standard piperazine as a surrogate for test reactions? A: No. Standard piperazine lacks the N-N bond repulsion (alpha-effect) and the redox instability. It is a secondary amine, whereas N-amino piperazine is a hydrazine. Their nucleophilicity and pKa profiles are distinct (N-amino pKa is lower, typically ~5.8 for the hydrazine nitrogen vs ~9.8 for piperazine).

Q: I see a "Tetrazene" impurity in my LCMS. What is the mass shift? A: A tetrazene dimer forms by linking two N-amino units and losing 4 protons (


). Look for a mass peak at 

. If you see

, you have likely lost the

group entirely (denitrogenation) to form piperazine.

Q: Is Boc-protection a viable strategy? A: Yes, and it is highly recommended for multistep synthesis. Protecting the terminal nitrogen (


) shuts down the oxidation pathway completely.
  • Protocol: React 1-aminopiperazine with

    
     (1.0 equiv) in DCM/TEA. The resulting product is an air-stable solid.
    

Q: Why does my stainless steel needle cause the liquid to turn yellow? A: Hydrazines are excellent ligands for transition metals. Iron or Copper on the needle surface coordinates with the N-N motif, lowering the activation energy for electron transfer to oxygen. Always use glass pipettes or Teflon tubing.

References

  • Hydrazine Safety & Chemistry

    • Safety and Handling of Hydrazine.[2][3][4][5][6] Defense Technical Information Center. (Detailed data on hydrazine flammability and oxidation sensitivity). 3[7][8]

  • Oxidation Mechanisms

    • Ren, Z., & da Silva, G. (2022). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. (Provides mechanistic insight into radical formation on the piperazine ring). 9

  • Synthesis & Purification

    • Extraction and purification method of 1-amino-4-methylpiperazine.[10][11] Patent CN115703750A. (Describes industrial purification via salt formation and hydrolysis). 10[7]

  • Stability Data

    • Stability of Synthetic Piperazines in Human Whole Blood.[7] PubMed. (Analyzes degradation rates of substituted piperazines, highlighting temperature sensitivity). 7[7][8]

  • General Hydrazine Handling

    • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. BenchChem.[8] (Standard operating procedures for hydrazine derivatives). 6[7][8]

Sources

troubleshooting low purity in benzamide hydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzamide hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, with a primary focus on achieving high purity. The following question-and-answer-based guide provides field-proven insights, detailed protocols, and the scientific reasoning behind our recommendations.

Part 1: Frequently Asked Questions (FAQs) - Diagnosis and Troubleshooting

This section addresses the most common challenges observed during the synthesis of benzamide hydrazide, typically prepared via the reaction of an ester (e.g., methyl or ethyl benzoate) with hydrazine hydrate.

Q1: My final product is contaminated with unreacted methyl/ethyl benzoate. What causes this, and how can I resolve it?

A1: This is the most frequent issue and typically points to an incomplete reaction. The conversion of an ester to a hydrazide is a nucleophilic acyl substitution reaction. Several factors can hinder its completion:

  • Insufficient Reaction Time or Temperature: The reaction often requires prolonged heating under reflux to proceed to completion.[1] Shorter reaction times or lower temperatures may not provide sufficient energy to overcome the activation barrier for the reaction.

  • Stoichiometry: While a slight excess of hydrazine hydrate is common, a significant deficit will naturally lead to unreacted ester. Ensure accurate measurement of your reagents. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is a good starting point.[1]

  • Solvent Choice: Ethanol or methanol are the most common solvents.[1][2] Using a solvent in which the ester has poor solubility at reflux temperature can limit the reaction rate.

Troubleshooting Steps:

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a persistent spot corresponding to your starting ester, extend the reflux time by several hours. Some procedures call for reflux times of 4 to 9 hours or even longer.[1][3]

  • Increase Temperature: Ensure your reaction is maintaining a consistent and vigorous reflux.

  • Verify Reagent Stoichiometry: Double-check your calculations and the purity of your hydrazine hydrate, as it is often supplied as a hydrate solution.

  • Consider Solvent-Free Conditions: Some syntheses can be driven to completion by heating the ester directly with hydrazine hydrate, which can be particularly effective.[4]

Q2: My TLC shows multiple product spots, and I suspect a side reaction. What are the likely byproducts?

A2: While the primary reaction is straightforward, side products can form, especially under harsh conditions or with impure reagents.

  • Diacyl Hydrazine (N,N'-dibenzoylhydrazine): This is the most common byproduct, formed if the initially produced benzamide hydrazide acts as a nucleophile and attacks another molecule of the starting ester. This is more prevalent if the reaction temperature is excessively high or if there is a localized high concentration of the ester.

  • Hydrazones: If your starting ester or solvent is contaminated with aldehydes or ketones, the highly nucleophilic hydrazine can readily form hydrazones.[5][6]

Troubleshooting Steps:

  • Control Temperature: Avoid excessive heating. A steady reflux is sufficient.

  • Ensure Reagent Purity: Use high-purity, aldehyde-free solvents and ensure your starting ester is pure.

  • Purification: These byproducts can often be separated through careful recrystallization, as their polarity and solubility profiles differ from the desired benzamide hydrazide.[5][7] If recrystallization fails, column chromatography may be necessary.

Q3: The reaction seems complete by TLC, but my isolated yield is very low. Where could my product have gone?

A3: Low isolated yield with good conversion points to issues during the work-up and purification steps.

  • Product Solubility: Benzamide hydrazide has some solubility in water, especially if the water is not ice-cold.[8] If the product is precipitated by adding the reaction mixture to water, significant loss can occur if the volume of water is too large or if it is not sufficiently chilled.

  • Premature Precipitation: The product can sometimes precipitate from the reaction mixture upon cooling.[1] If you filter the cooled reaction mixture, ensure you also process the filtrate (e.g., by concentrating and cooling again, or by precipitation in cold water) to recover all the product.

  • Issues with Recrystallization: Using an inappropriate solvent or an excessive volume of solvent for recrystallization will lead to a significant loss of product in the mother liquor.[7]

Troubleshooting Steps:

  • Work-up Optimization: When precipitating the product in water, use ice-cold water and only the minimum volume necessary to precipitate the solid and dissolve excess hydrazine.

  • Evaporation as an Alternative: Instead of precipitation, you can evaporate the reaction solvent (and excess hydrazine) under reduced pressure.[8] The resulting crude solid can then be purified by recrystallization. This method is particularly useful if your product has higher than expected water solubility.

  • Careful Recrystallization: Perform small-scale solvent screening to find the ideal recrystallization solvent (see Protocol 2). Dissolve your crude product in the minimum amount of boiling solvent to ensure supersaturation upon cooling.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of Benzamide Hydrazide from Ethyl Benzoate

This protocol is a standard laboratory procedure adapted from established methods.[1][3]

Materials:

  • Ethyl benzoate

  • Hydrazine hydrate (99% or similar high concentration)

  • Absolute Ethanol

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Buchner funnel and filtration flask

Procedure:

  • In a 100 mL round-bottom flask, combine ethyl benzoate (e.g., 6.0 g, 40 mmol) and absolute ethanol (30 mL).

  • Add hydrazine hydrate (e.g., 2.4 g, 48 mmol, 1.2 eq) to the mixture.

  • Add a magnetic stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to a steady reflux (approx. 95°C) with continuous stirring.[1]

  • Maintain reflux for 8-9 hours. Monitor the reaction via TLC (e.g., using a 3:1 ethyl acetate:hexane mobile phase). The reaction is complete when the starting ester spot has disappeared.

  • After completion, allow the reaction mixture to cool slowly to room temperature. In many cases, the product will begin to crystallize out of the solution.[1]

  • Cool the mixture further in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Dry the purified crystals under vacuum. The product can be further purified by recrystallization if necessary (see Protocol 2).

Workflow for Benzamide Hydrazide Synthesis & Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Ethyl Benzoate, Hydrazine Hydrate, & Ethanol reflux Reflux for 8-9 hours (Monitor by TLC) reagents->reflux cool Cool to Room Temp, then Ice Bath reflux->cool Reaction Complete filtrate Vacuum Filter Crude Product cool->filtrate wash Wash with Cold Ethanol filtrate->wash recrystallize Recrystallize from Suitable Solvent (e.g., Ethanol/Water) wash->recrystallize If Purity is Low dry Dry Final Product Under Vacuum wash->dry If Purity is High recrystallize->dry end end dry->end Pure Benzamide Hydrazide

Caption: General workflow for synthesis and purification of benzamide hydrazide.

Protocol 2: Recrystallization of Crude Benzamide Hydrazide

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[9][10]

Procedure:

  • Solvent Selection: The ideal solvent should dissolve benzamide hydrazide poorly at room temperature but well at its boiling point.[5] Test small amounts of your crude product in different solvents (see Table 1). Ethanol, methanol, or ethanol/water mixtures are often effective.[1][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to boiling with stirring.

  • Add More Solvent: Continue adding small portions of the hot solvent until all the solid has just dissolved. Adding excess solvent will reduce your recovery yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, side products), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals, it means the boiling point of the solvent is higher than the melting point of your impure product. Re-heat the solution and add more solvent. Alternatively, switch to a lower-boiling point solvent.[5]

  • No Crystals Form: The solution may not be sufficiently saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure product. If that fails, you can boil off some of the solvent to increase the concentration and attempt cooling again.[5]

Table 1: Common Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for polar compounds; high boiling point can cause "oiling out".
EthanolPolar78Excellent general-purpose solvent for hydrazides.[1]
MethanolPolar65Similar to ethanol but more volatile.
Ethanol/WaterVariable78-100A powerful mixed-solvent system; polarity can be fine-tuned.
n-Hexane/AcetoneVariable50-69Good for compounds that are too soluble in pure acetone.[11]

Part 3: Advanced Troubleshooting Logic

When simple fixes are not enough, a more systematic approach is required. The following flowchart provides a logical path for diagnosing and solving persistent purity issues.

Troubleshooting Flowchart for Low Purity Issues

G cluster_causes cluster_solutions start Low Purity Detected (TLC, NMR, MP) identify Identify Impurity (e.g., NMR, MS) start->identify start_mat Unreacted Starting Material (e.g., Methyl Benzoate) identify->start_mat Starting Material Detected side_prod Unknown Side Product identify->side_prod Novel Signal Detected workup_issue Contamination from Work-up identify->workup_issue Impurity Persists After Reaction sol_sm Incomplete Reaction: - Increase reflux time - Check stoichiometry - Ensure proper temperature start_mat->sol_sm sol_sp Side Reaction Occurred: - Re-evaluate reaction temp - Use purer reagents/solvents - Consider alternative purification side_prod->sol_sp sol_workup Purification Failure: - Re-recrystallize with new solvent - Perform Acid/Base extraction - Use Column Chromatography workup_issue->sol_workup end_node Achieve High Purity Product sol_sm->end_node sol_sp->end_node sol_workup->end_node

Caption: A logical flowchart for troubleshooting persistent purity problems.

References

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • Journal of Pharmaceutical Negative Results. (2022).
  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Journal of Global Pharma Technology.
  • Journal of Scientific and Innovative Research. (2013).
  • Annals of Tropical Medicine & Public Health. (2020).
  • ResearchGate. (2023). How to remove impurity from hydrazide.
  • BenchChem. (2025).
  • Journal of Applicable Chemistry. (2014).
  • Chemical Methodologies. (2022).
  • ResearchGate. (2014).
  • Synthesis. (2024).
  • RSC Advances. Synthesis, thermostability and antimicrobial activities.
  • Scribd.
  • Google Patents. (CN105348141A).
  • Sciencemadness Discussion Board. (2008). Benzoic Acid, Carbamid>Benzamid>Anilin?
  • ResearchGate. Transamidation of functionalized N,N‐diboc benzamides with hydrazine...
  • Organic Syntheses Procedure. Phenylbenzoyldiazomethane.
  • ResearchGate. (2018).
  • Reaction Chemistry & Engineering. (2020). RSC Publishing.
  • DergiPark. (2017).
  • Organic Chemistry Portal.
  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • University of Rochester, Department of Chemistry.
  • Journal of Applied Pharmaceutical Research. (2022).
  • YouTube. (2021). Synthesis of Benzamide.
  • EXPERIMENT (3)
  • Arkivoc. (2010). Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions.
  • Molecules. (2020).
  • ResearchGate. (2025). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
  • ACS Omega. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.
  • Molecules. (2018).

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Validation & Comparative

Technical Guide: Distinguishing N-(4-methylpiperazin-1-yl)benzamide from Benzoylpiperazine Isomers and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for distinguishing N-(4-methylpiperazin-1-yl)benzamide (the Target) from its structural analogs and isomers, specifically focusing on 1-benzoyl-4-methylpiperazine (a common synthetic impurity) and urea isomers (true structural isomers).

Executive Summary & Structural Deconstruction

In drug development, particularly in the synthesis of hydrazide-based linkers or specific kinase inhibitors, confusion often arises between N-aminopiperazine amides and standard piperazine amides .

The core challenge is twofold:

  • Synthetic Impurity: Differentiating the target from 1-benzoyl-4-methylpiperazine (formed if the starting material lacks the amino group).

  • Structural Isomerism: Differentiating the target from Urea isomers (same molecular formula, C₁₂H₁₇N₃O) which may form via alternative pathways (e.g., isocyanate rearrangement).

The Chemical Entities[1][2][3][4][5]
FeatureTarget Compound (A) Common Analog (B) True Isomer (C)
Name N-(4-methylpiperazin-1-yl)benzamide 1-benzoyl-4-methylpiperazine 4-methyl-N-phenylpiperazine-1-carboxamide
Class Hydrazide (N-Amino Amide)Tertiary Amide Urea
Formula C₁₂H₁₇N₃OC₁₂H₁₆N₂OC₁₂H₁₇N₃O
MW 219.28 g/mol 204.27 g/mol 219.28 g/mol
Linkage Ph–CO–NH–N <Ph–CO–N <Ph–NH–CO–N <
Key Risk Desired ProductStarting Material ImpurityRearrangement Byproduct

Structural Visualization & Decision Logic

The following diagram illustrates the structural connectivity differences and the logical flow for analytical differentiation.

G Target Target: N-(4-methylpiperazin-1-yl)benzamide (Hydrazide Linkage) Analog Analog: 1-benzoyl-4-methylpiperazine (Amide Linkage) Isomer Isomer: Urea Derivative (Urea Linkage) MassSpec Step 1: Mass Spectrometry (LC-MS) MassSpec->Analog m/z 205 (M+H) Distinct Mass NMR Step 2: 1H NMR Spectroscopy MassSpec->NMR m/z 220 (M+H) Mass Match NMR->Target Singlet NH (~9.5 ppm) Exocyclic NH NMR->Isomer Singlet NH (~8.5 ppm) Urea NH Carbon Step 3: 13C NMR (Carbonyl) NMR->Carbon Ambiguous? Carbon->Target δ ~165 ppm Carbon->Analog δ ~169 ppm Carbon->Isomer δ ~155 ppm

Caption: Analytical decision tree distinguishing the hydrazide target from its amide analog (by mass) and urea isomer (by NMR).

Experimental Characterization Protocols

A. Mass Spectrometry (LC-MS)

Objective: Rapidly screen for the "Des-amino" impurity (Compound B).

  • Protocol:

    • Use ESI+ mode.

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

  • Differentiation Criteria:

    • Target (A): Observed [M+H]⁺ = 220.15 .

    • Analog (B): Observed [M+H]⁺ = 205.13 .

    • Note: If m/z 220 is observed, you must proceed to NMR to rule out the Urea Isomer (C).

B. Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural confirmation distinguishing the Hydrazide (A) from the Urea (C).

1H NMR (DMSO-d₆, 400 MHz)
SignalTarget (Hydrazide) Analog (Amide) Isomer (Urea)
Amide NH Singlet, δ 9.0–10.0 ppm (Exchangeable)Absent Singlet, δ 8.0–9.0 ppm
Piperazine Protons 2 Multiplets (AA'BB' system)2 Broad Multiplets (Rotational restriction)2 Multiplets
Aromatic Protons Ortho-protons shifted downfield by C=OOrtho-protons shifted downfieldOrtho-protons shifted upfield (relative to benzoyl) due to -NH- shielding

Key Diagnostic: The presence of the NH proton immediately rules out the Analog (B). To distinguish Target (A) from Isomer (C), look at the Carbonyl Shift in 13C NMR.

13C NMR (DMSO-d₆)
  • Target (Hydrazide): Carbonyl carbon appears at δ 164–166 ppm .

  • Analog (Amide): Carbonyl carbon appears at δ 168–170 ppm .

  • Isomer (Urea): Carbonyl carbon appears significantly upfield at δ 154–158 ppm .

C. Infrared Spectroscopy (FT-IR)

Objective: Quick solid-state identification.

  • Target (Hydrazide): C=O stretch at 1650–1670 cm⁻¹ (often split or broadened by H-bonding).

  • Isomer (Urea): C=O stretch typically lower, 1630–1650 cm⁻¹ (Amide II band is prominent).

Synthesis & Causality of Impurities

Understanding the origin of these compounds validates the analytical approach.

  • The Target Pathway (Hydrazide Formation):

    • Reagents: Benzoyl Chloride + 1-Amino-4-methylpiperazine .

    • Mechanism: Nucleophilic attack by the exocyclic primary amine (more nucleophilic than the tertiary ring amines).

    • Result:N-(4-methylpiperazin-1-yl)benzamide .[1]

  • The Impurity Pathway (Analog Formation):

    • Origin: Impure starting material. If 1-Amino-4-methylpiperazine contains residual 1-Methylpiperazine .

    • Reaction: Benzoyl Chloride + 1-Methylpiperazine → 1-benzoyl-4-methylpiperazine .

    • Prevention: Ensure starting material purity >98% by GC.

  • The Isomer Pathway (Urea Formation):

    • Origin: Use of incorrect electrophile or rearrangement (Curtius).

    • Reaction: Phenyl Isocyanate + 1-Methylpiperazine → 4-methyl-N-phenylpiperazine-1-carboxamide .

    • Differentiation: This is a stable isomer with mass 220. It is chemically distinct but isobaric.

References

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Standard reference for Amide vs Urea synthesis).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Reference for Carbonyl IR and NMR shifts).
  • PubChem Compound Summary. "1-Benzoyl-4-methylpiperazine." National Center for Biotechnology Information. Link

  • ChemicalBook. "1-Amino-4-methylpiperazine Synthesis and Properties." Link

Sources

Introduction: The Benzamide Scaffold and the Critical Role of 3,5-Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 3,5-Dimethyl vs. 3,5-Dichloro Benzamide Derivatives: Potency and Structure-Activity Relationships

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous clinically approved drugs. The potency and selectivity of benzamide derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. The 3,5-disubstitution pattern is of particular interest as it allows for the modulation of electronic, steric, and lipophilic properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comparative analysis of two common 3,5-substitution patterns: the electron-donating dimethyl groups and the electron-withdrawing dichloro groups. We will explore how these seemingly subtle changes can lead to significant differences in biological potency, drawing upon experimental data from diverse therapeutic areas.

Physicochemical and Electronic Dichotomy: Dimethyl vs. Dichloro

The choice between methyl and chloro substituents at the 3 and 5 positions introduces fundamental changes to the molecule's core properties. Understanding these differences is key to interpreting their divergent biological activities.

  • Electronic Effects: 3,5-Dimethylbenzamides feature two methyl groups that are weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring. Conversely, 3,5-dichlorobenzamides possess two chlorine atoms that are strongly electron-withdrawing via the inductive effect, which outweighs their weak electron-donating resonance effect.[2] This results in a more electron-deficient aromatic ring. These electronic differences can dramatically alter binding affinities, particularly if the target receptor has electron-rich or electron-poor pockets.

  • Lipophilicity and Steric Hindrance: Chlorine atoms are more lipophilic (hydrophobic) than methyl groups. This increased lipophilicity in 3,5-dichloro derivatives can enhance membrane permeability and access to hydrophobic binding sites, but may also lead to off-target effects or reduced solubility. Sterically, methyl and chloro groups are of a comparable size (isosteric), allowing for their substitution to primarily probe electronic and metabolic differences.[3]

  • Metabolic Stability: Aromatic methyl groups are susceptible to cytochrome P450-mediated oxidation, a common metabolic pathway that can lead to rapid clearance and reduced in vivo efficacy. Chlorine atoms are generally metabolically stable, making 3,5-dichloro derivatives potentially more robust drug candidates with longer half-lives.[3]

The logical relationship between these properties and the resulting biological activity is illustrated below.

SAR_Logic cluster_scaffold Core Scaffold cluster_substituents 3,5-Substitutions cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Scaffold Benzamide Core Dimethyl 3,5-Dimethyl Dichloro 3,5-Dichloro Electronics Electronic Effects (Donating vs. Withdrawing) Dimethyl->Electronics Electron-Donating Lipophilicity Lipophilicity & Sterics (Hydrophobicity) Dimethyl->Lipophilicity Metabolism Metabolic Stability (Oxidation vs. Stability) Dimethyl->Metabolism Prone to Oxidation Dichloro->Electronics Electron-Withdrawing Dichloro->Lipophilicity Dichloro->Metabolism Metabolically Robust Activity Potency & Selectivity Electronics->Activity Lipophilicity->Activity Metabolism->Activity

Caption: Structure-Activity Relationship (SAR) logic for 3,5-disubstituted benzamides.

Comparative Potency: Experimental Evidence from Diverse Targets

The theoretical differences in physicochemical properties translate into tangible, and often contrasting, effects on biological potency. The optimal substitution pattern is highly dependent on the specific biological target.

Case Study 1: HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the development of NNRTIs, the 3,5-dimethyl substitution has proven superior. A study focused on derivatives of GCA-186, an anti-HIV-1 drug, found that the two methyl groups on the benzyl moiety were critical for improving the binding stability of the drug to the reverse transcriptase enzyme.[3] When these methyl groups were replaced with isosteric chloro-atoms to prevent metabolism, the resulting 3,5-dichloro derivatives showed a tenfold decrease in activity against HIV-1 compared to their dimethyl counterparts.[3] This case clearly demonstrates a scenario where the electronic and/or steric properties of the dimethyl groups are essential for potent inhibition.

Case Study 2: Glucokinase (GK) Activators for Diabetes

Research into glucokinase activators, a novel class of antidiabetic drugs, suggests a preference for electron-withdrawing groups.[4] Multiple studies have explored 3,5-disubstituted benzamides as potent GK activators.[5][6] It has been noted that substitutions with electron-withdrawing groups, such as chloro, at the phenyl ring attached to a sulfonamide can lead to increased antidiabetic activity.[4] This suggests that for the allosteric activation of the GK enzyme, the electron-deficient nature of the 3,5-dichloro scaffold may facilitate more favorable interactions.

Case Study 3: Neuroprotection and Cholinesterase Inhibition for Alzheimer's Disease

The 3,5-dichloro substitution is a recurring motif in the design of agents targeting neurodegenerative diseases. A study developing hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid found potent cholinesterase inhibitors for potential Alzheimer's disease treatment.[7][8] The lead compound, 3e , exhibited significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 131 nM and 116 nM, respectively.[7][8] The success of this scaffold highlights the utility of the 3,5-dichloro pattern in designing enzyme inhibitors.

Quantitative Data Summary

The following table summarizes the comparative potency observed in the case studies discussed.

Derivative TypeBiological Target / ApplicationPotency ComparisonKey FindingReference
3,5-Dimethyl HIV-1 Reverse TranscriptaseMore Potent Isosteric replacement with dichloro groups led to a 10-fold loss of activity.[3]
3,5-Dichloro Glucokinase (GK)Potentially More Potent Electron-withdrawing groups are suggested to increase antihyperglycemic activity.[4]
3,5-Dichloro Cholinesterase (AChE/BuChE)Demonstrated High Potency Hybrids showed potent inhibition with IC₅₀ values in the low nanomolar range.[7][8]

Experimental Methodologies

To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be robust and reproducible. Below are representative protocols for the synthesis of a 3,5-dichlorobenzamide derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of 3,5-Dichlorobenzamide Derivatives via Amidation

This protocol describes a general method for coupling 3,5-dichlorobenzoyl chloride with an arylamine, a common step in the synthesis of these derivatives.[9][10]

Materials:

  • 3,5-Dichlorobenzoyl chloride

  • Substituted arylamine (1.0 equivalent)

  • N,N'-dimethylformamide (DMF) as solvent

  • Stir plate, round-bottom flask, condenser, and nitrogen atmosphere setup

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the desired arylamine in DMF.

  • Add 3,5-dichlorobenzoyl chloride (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Quench the reaction by slowly adding water, which will precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 3,5-dichlorobenzamide derivative.

  • Confirm the structure and purity of the final compound using NMR, IR spectroscopy, and mass spectrometry.[10]

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzamide derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the culture medium. Add these dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design & Select (Amine + 3,5-Dichlorobenzoyl Chloride) reaction Amidation Reaction (Protocol 1) start->reaction purify Purification & Characterization (Recrystallization, NMR, MS) reaction->purify treatment Compound Treatment (Serial Dilutions) purify->treatment cell_culture Cell Seeding (96-well plates) cell_culture->treatment assay MTT Assay (Protocol 2) treatment->assay readout Absorbance Reading (Microplate Reader) assay->readout analysis Calculate % Viability Determine IC50 Value readout->analysis

Caption: Experimental workflow from synthesis to in vitro potency determination.

Conclusion

The comparative potency of 3,5-dimethyl versus 3,5-dichloro benzamide derivatives is not absolute but is instead highly context- and target-dependent. Experimental evidence shows that the electron-donating dimethyl groups can be crucial for enhancing binding stability in specific targets like HIV reverse transcriptase.[3] In contrast, the electron-withdrawing and metabolically stable dichloro groups are frequently employed and have demonstrated high potency in the development of enzyme inhibitors and other therapeutic agents.[4][7][8] This dichotomy underscores a fundamental principle in drug design: the success of a substituent is dictated by the unique physicochemical environment of its biological target. A thorough understanding of these structure-activity relationships is essential for rationally designing the next generation of potent and selective benzamide-based therapeutics.

References

  • Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. (n.d.). Benchchem.
  • Iino, T., Hashimoto, N., Sasaki, K., Ohyama, S., Yoshimoto, R., Hosaka, H., Hasegawa, T., Chiba, M., Nagata, Y., Eiki, J., & Nishimura, T. (2009). Structure-activity relationships of 3,5-disubstituted benzamides as glucokinase activators with potent in vivo efficacy. Bioorganic & Medicinal Chemistry, 17(11), 3800–3809. Retrieved February 24, 2026, from [Link]

  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). Bioorganic Chemistry. Retrieved February 24, 2026, from [Link]

  • Synthesis and anticancer activity of novel quinazolinone and benzamide derivatives. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Zhang, M., Nummy, L., Gauthier, D., Allen, M., Gupton, J., & Cook, J. (1993). Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1][11]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. Journal of Medicinal Chemistry, 36(4), 479–490. Retrieved February 24, 2026, from [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021). MDPI. Retrieved February 24, 2026, from [Link]

  • Nilsen, A., Stamper, C., & Rauk, A. (2005). Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186). Bioorganic & Medicinal Chemistry Letters, 15(14), 3394–3397. Retrieved February 24, 2026, from [Link]

  • Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949–2956. Retrieved February 24, 2026, from [Link]

  • 3,5-Dimethylbenzamide | C9H11NO. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • General structure of the newly designed 3,5-disubstituted benzamide GK... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). American Chemical Society. Retrieved February 24, 2026, from [Link]

  • New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. (2023). PMC. Retrieved February 24, 2026, from [Link]

  • Grewal, A. S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators. ResearchGate. Retrieved February 24, 2026, from [Link]

  • 3,5-Dichlorobenzoyl Chloride 2905-62-6. (2025). Royalchem. Retrieved February 24, 2026, from [Link]

  • 3,5-Dichlorobenzamide. (2024). ChemBK. Retrieved February 24, 2026, from [Link]

  • New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. (2023). PubMed. Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). MDPI. Retrieved February 24, 2026, from [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis of 3,5-dichlorobenzamide derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

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A Comparative Guide to the Structural Validation of Hydrazide vs. Amide Linkages in Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the piperazine scaffold is a cornerstone of modern therapeutics. Its unique physicochemical properties, often modulated by N-substitution, can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. The choice between incorporating an amide or a hydrazide linkage at one of these nitrogen atoms is a critical design decision with significant structural and functional consequences.

This guide provides an in-depth technical comparison of these two linkages, focusing on the essential experimental and computational techniques required for their unambiguous structural validation. We will move beyond simple identification to explore the nuanced conformational behaviors that each linkage imparts, equipping you with the knowledge to make informed decisions and rigorously characterize your molecules.

Fundamental Structural and Electronic Differences

The core distinction between an amide and a hydrazide linkage lies in the atoms bonded to the acyl group: a single nitrogen for the amide and a nitrogen-nitrogen bond for the hydrazide. This seemingly small change introduces significant differences in electronics, stereochemistry, and conformational freedom.

  • Amide Linkage (N-Acylpiperazine): The lone pair on the nitrogen atom participates in resonance with the carbonyl group, creating a partial double bond character in the C-N bond. This resonance planarizes the amide unit and creates a significant energy barrier to rotation (typically 15-20 kcal/mol), often leading to observable syn and anti rotamers at room temperature.[1][2] This rigidity can be crucial for pre-organizing a molecule for receptor binding. The electron-withdrawing nature of the acyl group significantly reduces the basicity of the adjacent piperazine nitrogen.[3]

  • Hydrazide Linkage (N-Acylaminopiperazine): The hydrazide linkage contains two adjacent nitrogen atoms, each with a lone pair. While one nitrogen is acylated, the presence of the adjacent N-N sigma (σ) bond introduces additional conformational complexity. The barrier to rotation around the N-N bond is also significant and can be influenced by the steric and electronic nature of the substituents.[4][5][6] This can lead to stable atropisomers in sterically hindered systems.[4][7] The overall electronic effect on the piperazine ring is also modulated differently compared to a simple amide.

Caption: Core structural differences between N-acyl (amide) and N-acylamino (hydrazide) piperazines.

Experimental Validation: A Multi-Technique Approach

A confident structural assignment requires a consensus from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, from connectivity and solution-state dynamics to solid-state geometry.

G cluster_NMR NMR Spectroscopy cluster_XRAY X-ray Crystallography cluster_Other Complementary Techniques cluster_Comp Computational Modeling HNMR 1H NMR (Connectivity, Rotamers) CNMR 13C NMR (Chemical Environment) VTNMR VT-NMR (Rotational Barrier, ΔG‡) HNMR->VTNMR Dynamic Processes NOESY 2D NOESY (Spatial Proximity) HNMR->NOESY Final_Validation Validated Structure NOESY->Final_Validation XRAY Single Crystal XRD (Solid-State 3D Structure) DFT DFT Calculations (Conformer Energies) XRAY->DFT Compare/Validate XRAY->Final_Validation IR FT-IR (Functional Groups) MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Final_Validation DFT->VTNMR Predict/Corroborate DFT->Final_Validation Initial_Synthesis Synthesized Compound Initial_Synthesis->HNMR Solution State Initial_Synthesis->XRAY Solid State Initial_Synthesis->IR Initial_Synthesis->MS

Caption: A comprehensive workflow for the structural validation of substituted piperazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and dynamics of these molecules in solution.[8]

  • ¹H and ¹³C NMR: The chemical shifts of the piperazine ring protons and carbons are highly sensitive to their environment. In N-acylpiperazines, restricted C-N bond rotation often results in a doubling of signals or significant broadening, as the axial and equatorial protons on either side of the amide bond become chemically non-equivalent.[1][9] For a hydrazide, while C-N rotation still occurs, the dynamic behavior may be different, and additional complexity can arise from rotation around the N-N bond.

  • Variable-Temperature (VT) NMR: This is the definitive experiment for probing dynamic processes like bond rotation.[10][11] By acquiring spectra at different temperatures, one can observe the transition from slow exchange (two distinct sets of signals for rotamers) to fast exchange (a single, time-averaged set of signals). The temperature at which the signals merge (the coalescence temperature, Tc) allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier.[1][2] For typical N-benzoylpiperazines, these barriers are in the range of 56–80 kJ mol⁻¹.[1][2] While less documented for piperazine hydrazides, the N-N rotational barrier in acyclic hydrazides can be substantial, suggesting that similar dynamic behavior should be observable.[4]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for unambiguous assignment of all proton and carbon signals and confirming connectivity. NOESY or ROESY experiments are particularly crucial as they can reveal through-space correlations between protons, helping to assign the relative stereochemistry of different rotamers or conformers.

Parameter Amide Linkage (N-Acyl) Hydrazide Linkage (N-Acylamino) Rationale / Key Insight
¹H NMR: Piperazine Protons (α to N1) Often broad or split into two sets of signals (e.g., 3.4-3.9 ppm).[9]May also be broad but potentially with different coalescence behavior.Restricted C-N bond rotation on the NMR timescale creates chemically distinct environments for the two sides of the piperazine ring.
¹H NMR: NH Proton N/ATypically a singlet, δ ≈ 6.0-6.5 ppm (free) or >8.0 ppm (H-bonded).[12]The presence of the N-H signal is a clear indicator of the hydrazide moiety. Its chemical shift provides clues about H-bonding.
¹³C NMR: Carbonyl (C=O) δ ≈ 168-172 ppm.δ ≈ 160-170 ppm.[13][14]The electronic environment of the carbonyl differs slightly, but overlap is possible. Other data is needed for confirmation.
VT-NMR: Rotational Barrier (ΔG‡) Typically 56-80 kJ/mol for C-N rotation.[1][2]Two barriers exist: C-N and N-N rotation. The observable barrier will depend on which is higher and on the NMR timescale.[4]Quantifies the rigidity of the linkage. A key differentiator.
X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional structure in the solid state.[15][16] It is the gold standard for confirming connectivity and observing the preferred conformation, including piperazine ring pucker (which is strongly favored to be a chair), bond lengths, and bond angles.[17][18][19]

  • Key Parameters for Validation:

    • Connectivity: Directly confirms whether the acyl group is attached to a piperazine nitrogen (amide) or to an exocyclic nitrogen that is then attached to the piperazine ring (hydrazide).

    • Bond Lengths: The C-N bond of an amide will exhibit a length (typically ~1.33-1.35 Å) that is intermediate between a single and double bond. The N-N single bond in a hydrazide is typically around 1.40-1.45 Å.

    • Planarity: The geometry around the amide C-N bond will be largely planar, whereas the nitrogen atoms in the hydrazide may exhibit more pyramidal character.[20]

    • Piperazine Conformation: Confirms the dominant chair conformation and the axial/equatorial orientation of substituents.[17][21]

Complementary Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is excellent for rapid confirmation of functional groups. The C=O stretching frequency is a prominent feature.

    • Amides ("Amide I" band): Typically absorb strongly in the 1630-1690 cm⁻¹ range.[22][23] Conjugation lowers this frequency.[24]

    • Hydrazides: As a type of amide, they also show a strong "Amide I" band in a similar region. However, they will also exhibit N-H stretching bands (around 3200-3400 cm⁻¹) and N-H bending bands ("Amide II") that are absent in tertiary amides (like a di-substituted piperazine).

  • Mass Spectrometry (MS): Primarily used to confirm the molecular weight and elemental composition. The fragmentation patterns can also provide structural clues. The presence of an N-N bond in the hydrazide may lead to characteristic fragmentation pathways not observed for the corresponding amide, such as cleavage of the weaker N-N bond.

Implications for Drug Development

The choice between an amide and a hydrazide is not merely academic; it has profound consequences for a compound's drug-like properties.

Property Amide Linkage Hydrazide Linkage Significance in Drug Development
Metabolic Stability Generally considered a metabolically robust functional group.Can be a metabolic "soft spot," susceptible to enzymatic cleavage or oxidation. However, stability is highly context-dependent.[25][26][27]A key determinant of a drug's half-life and bioavailability.[28] Early assessment is critical.[25]
Basicity (pKa) The acyl group is strongly electron-withdrawing, significantly lowering the pKa of the parent piperazine (pKa₂ ≈ 9.7).[29][30] N-acylation can lower the pKa by several units.[3]The effect is also base-weakening, but the presence of the second nitrogen modulates the electronics differently.Basicity governs the ionization state at physiological pH, impacting solubility, cell permeability, and potential for off-target ion channel interactions.[31]
Hydrogen Bonding Can act as an H-bond acceptor at the carbonyl oxygen.Can act as an H-bond acceptor (C=O) and an H-bond donor (N-H).The ability to act as a donor can introduce new, critical interactions with a biological target but may also increase polarity and reduce permeability.
3D Shape & Rigidity The high rotational barrier creates a more conformationally restricted structure.The presence of two rotatable bonds (C-N, N-N) can allow for greater conformational flexibility.The shape and flexibility of a molecule are paramount for its ability to fit into a protein binding pocket and exert its biological effect.

Experimental Protocols

Protocol 1: Determination of Rotational Energy Barrier (ΔG‡) using VT-NMR

Objective: To quantify the energy barrier for rotation around the C-N amide or N-N hydrazide bond.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆, toluene-d₈) in a high-quality (Class A) NMR tube.[32]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the signals corresponding to the exchanging rotamers. These are often the protons on the piperazine ring adjacent to the acylated nitrogen.

  • Cooling/Heating Sequence:

    • If distinct rotamer signals are visible at room temperature, incrementally increase the probe temperature in 10-15 K steps.[33]

    • If a single, broad signal is observed, incrementally decrease the temperature in 10-15 K steps.[33]

  • Equilibration & Acquisition: At each temperature step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.[33] Record the exact temperature.

  • Identify Coalescence: Carefully note the temperature (Tc, in Kelvin) at which the two distinct signals (or a doublet) merge into a single broad singlet.

  • Calculation: Use the Eyring equation to calculate the free energy barrier (ΔG‡):

    • First, calculate the rate constant (k) at coalescence: k = (π * Δν) / √2, where Δν is the separation of the two signals (in Hz) at a low temperature where exchange is slow.

    • Then, calculate ΔG‡: ΔG‡ = R * Tc * [22.96 + ln(Tc / k)], where R is the gas constant (8.314 J/mol·K).

Protocol 2: Sample Preparation for Single-Crystal X-ray Crystallography

Objective: To grow high-quality single crystals suitable for diffraction.[15][34]

  • Purity: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystallization.

  • Solvent Screening: In small vials, test the solubility of your compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexanes) to find a solvent in which it is sparingly soluble.

  • Crystal Growth (Slow Evaporation Method):

    • Prepare a nearly saturated solution of your compound in the chosen solvent.

    • Filter the solution through a small plug of cotton or a syringe filter into a clean vial.

    • Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

    • Store the vial in a vibration-free location.

  • Crystal Growth (Vapor Diffusion Method):

    • Dissolve the compound in a small amount of a relatively good solvent.

    • Place this vial, uncapped, inside a larger, sealed jar that contains a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble but which is miscible with the "good" solvent).

    • Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

  • Handling: Once crystals have formed, do not allow them to dry out, as this can cause the crystal lattice to collapse.[35] Keep them in their mother liquor until ready for mounting on the diffractometer.

Conclusion

The structural validation of piperazine-containing compounds requires a rigorous, multi-faceted approach. While both amide and hydrazide linkages can be readily identified, their impact on the molecule's dynamic behavior and physicochemical properties is profoundly different. NMR spectroscopy, particularly VT-NMR, is indispensable for characterizing the conformational dynamics in solution, while X-ray crystallography provides the definitive solid-state structure. By integrating these cornerstone techniques with complementary methods and computational modeling, researchers can achieve a comprehensive structural understanding, enabling the rational design of piperazine derivatives with optimized properties for their intended therapeutic application.

References

  • Duan, C., et al. (2012). Improved AMBER torsional parameters for the N-N rotational barrier in diacylhydrazines. Journal of Molecular Modeling.
  • Centonze, G., et al. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. Molecules. Available from: [Link]

  • Kim, C. K., et al. (2006). Origin of rotational barriers of the N-N bond in hydrazine: NBO analysis. The Journal of Chemical Physics. Available from: [Link]

  • Centonze, G., et al. (2023). On the nature of the rotational energy barrier of atropisomeric hydrazides. IRIS UNINA. Available from: [Link]

  • Thurston, J. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available from: [Link]

  • Doğan, Ş. D., et al. (2025). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules. Available from: [Link]

  • Centonze, G., et al. (2023). On the Nature of the Rotational Energy Barrier of Atropisomeric Hydrazides. ResearchGate. Available from: [Link]

  • Sellitepe, H. E., et al. (2024). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]-benzohydrazide. DergiPark. Available from: [Link]

  • University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. Available from: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available from: [Link]

  • Tran, B. L., et al. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education. Available from: [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Available from: [Link]

  • Rincón, D. A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available from: [Link]

  • Wenzel, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available from: [Link]

  • University of Oxford. Variable Temperature NMR Experiments. Available from: [Link]

  • Purdue University. X-Ray Crystallography - How to Submit Samples, Scheduling and Lab Info. Available from: [Link]

  • Lee, E., et al. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules. Available from: [Link]

  • Request PDF. Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Available from: [Link]

  • Gfesser, G. A., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Jones, R. A. Y., et al. (1972). The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • Chiruta, C., et al. (2013). Metabolism of a potent neuroprotective hydrazide. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Wenzel, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]

  • Lepaumier, H., et al. (2010). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. ResearchGate. Available from: [Link]

  • Wenzel, F., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available from: [Link]

  • Özkay, Y., et al. (2011). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Ataman Kimya. PIPERAZINES. Available from: [Link]

  • Kumar, V., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available from: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available from: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available from: [Link]

  • ResearchGate. ¹H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ),... | Scientific Diagram. Available from: [Link]

  • Bényei, A., et al. (2017). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules. Available from: [Link]

  • ResearchGate. Selected bond lengths and angles, and the hydrogen bonding geometry for 1 a. Available from: [Link]

  • ResearchGate. The crystal structure of piperazine. (a) Molecular displacement... Available from: [Link]

  • Parkin, A., et al. (2004). Structures of piperazine, piperidine and morpholine. Acta Crystallographica Section B: Structural Science. Available from: [Link]

  • bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Available from: [Link]

  • De la Torre, A. L., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Molecules. Available from: [Link]

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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Reference Standards for Mirtazapine and Its Related Compounds

Mirtazapine, a tetracyclic antidepressant, is a cornerstone in the treatment of major depressive disorder.[1][2] Its unique pharmacological profile, which involves the enhancement of noradrenergic and serotonergic neurotransmission, sets it apart from other classes of antidepressants.[3] As with any active pharmaceutical ingredient (API), the purity of Mirtazapine is paramount to its safety and efficacy. During its synthesis and storage, various process-related impurities and degradation products can arise.[4] Regulatory bodies worldwide mandate stringent control and monitoring of these impurities. This guide provides a comprehensive comparison of commercially available reference standards for Mirtazapine and its key impurities, along with a detailed analytical methodology for their accurate quantification.

Understanding the Landscape of Mirtazapine-Related Reference Standards

The availability of high-quality reference standards is the foundation of accurate analytical testing. For Mirtazapine, several types of reference standards are available, each with a specific application in the quality control process.

Primary vs. Secondary Reference Standards
  • Primary Reference Standards (Pharmacopeial Standards): These are highly characterized, pure substances provided by official bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).[5][6] They are used for the definitive identification and quantification of the API and its impurities.

  • Secondary Reference Standards (Working Standards): These are well-characterized standards established by a laboratory or manufacturer and are traceable to the primary pharmacopeial standards. They are used for routine quality control testing.[3]

Key Mirtazapine-Related Reference Standards

A variety of reference standards for Mirtazapine and its impurities are commercially available from suppliers such as Sigma-Aldrich, LGC Standards, and specialized providers like Daicel Pharma and Clinivex.[4][7][8]

Reference StandardCAS NumberSupplier ExamplesPurpose
Mirtazapine85650-52-8USP, EP, BP, Sigma-AldrichIdentification, Assay, Purity Testing
Mirtazapine EP Impurity A (Mirtazapine N-Oxide)155172-12-6Klivon, Opulent PharmaImpurity Profiling
Mirtazapine EP Impurity B61337-89-1Clinivex, Opulent PharmaImpurity Profiling
Mirtazapine EP Impurity D61337-68-6KM Pharma SolutionImpurity Profiling
Mirtazapine EP Impurity E191546-94-8Chemicea, Opulent PharmaImpurity Profiling
Mirtazapine EP Impurity F191546-97-1KM Pharma SolutionImpurity Profiling

Comparative Analysis of Mirtazapine and its Impurities

The chemical structures of Mirtazapine and its impurities are closely related, often differing by a single functional group. This structural similarity necessitates the use of high-resolution analytical techniques for their separation and quantification.

Mirtazapine Mirtazapine (C17H19N3) ImpurityA Impurity A (Mirtazapine N-Oxide) (C17H19N3O) Mirtazapine->ImpurityA Oxidation ImpurityB Impurity B (C17H21N3O) Mirtazapine->ImpurityB Hydroxylation ImpurityD Impurity D (C16H17N3) Mirtazapine->ImpurityD Demethylation ImpurityE Impurity E (C17H21N3) Mirtazapine->ImpurityE Reduction ImpurityF Impurity F (C17H17N3O) Mirtazapine->ImpurityF Ketone Formation

Caption: Chemical relationship between Mirtazapine and its key impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A validated reversed-phase HPLC method is the gold standard for the simultaneous determination of Mirtazapine and its process-related impurities.[1][2] The following protocol is a synthesis of established methods.

Instrumentation and Materials
  • HPLC system with a UV or photodiode array (PDA) detector

  • Analytical column: BDS Hypersil C18 (4.6 x 250 mm, 5 µm particle size) or equivalent[1]

  • Mirtazapine reference standard and impurity reference standards

  • Acetonitrile (HPLC grade)

  • Triethylamine (TEA)

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Mobile Phase 0.3% Triethylamine (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (78:22 v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 215 nm[1]
Injection Volume 20 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.3% aqueous solution of triethylamine. Adjust the pH to 3.0 with phosphoric acid. Mix this aqueous phase with acetonitrile in a 78:22 ratio. Filter and degas the mobile phase.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve known amounts of Mirtazapine and each impurity reference standard in the mobile phase to prepare individual stock solutions.[1]

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to obtain a final concentration of approximately 100 µg/mL for Mirtazapine and appropriate concentrations for each impurity.

  • Sample Preparation (Bulk Drug): Prepare a solution of the Mirtazapine bulk drug in the mobile phase at a concentration of 1 mg/mL.

  • Sample Preparation (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 200 mg of Mirtazapine into a 100-mL volumetric flask. Add methanol, sonicate for 10 minutes, and dilute to volume with the mobile phase. Filter the solution through a 0.45-micron filter.[1]

Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Mirtazapine and Impurity Standards B Prepare Stock Solutions (1000 µg/mL) A->B C Prepare Working Standard Solution B->C E Inject Standard and Sample Solutions C->E D Prepare Sample Solution (Bulk or Tablet) D->E F Separate on C18 Column E->F G Detect at 215 nm F->G H Identify Peaks by Retention Time G->H I Quantify Impurities H->I J Report Results I->J

Caption: Workflow for HPLC analysis of Mirtazapine and its impurities.

Method Validation and System Suitability

To ensure the reliability of the analytical results, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of potential impurities and excipients.[1]

  • Linearity: The method should demonstrate a linear relationship between the concentration and the detector response over a defined range.

  • Accuracy and Precision: The accuracy is determined by recovery studies, while precision is assessed through repeatability and intermediate precision.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of an analyte that can be reliably detected and quantified, respectively.

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a resolution mixture containing Mirtazapine and its key impurities to verify resolution, tailing factor, and theoretical plates.[9]

Conclusion

The rigorous control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. The use of well-characterized reference standards for Mirtazapine and its related compounds is essential for accurate and reliable analytical testing. The HPLC method detailed in this guide provides a robust framework for the separation and quantification of these impurities, enabling researchers and drug development professionals to ensure the quality, safety, and efficacy of Mirtazapine products.

References

  • Mirtazapine Assay and Impurity Analysis. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Rao, R. N., et al. (2007). Development and Validation of a Reversed-Phase HPLC Method for Separation and Simultaneous Determination of Process-Related Substances of Mirtazapine.
  • Journal of Chemical, Biological and Medicinal Sciences. (2026). Mirtazapine Pharmacology and Its Analytical Methods. Journal of Chemical, Biological and Medicinal Sciences, 13(2), 448-468.
  • Mirtazapine. (n.d.). British Pharmacopoeia. Retrieved February 23, 2026, from [Link]

  • Mirtazapine. (2021). United States Pharmacopeia (USP-NF). Retrieved February 23, 2026, from [Link]

  • Mirtazapine Tablets. (2022, December 16). USP-NF. Retrieved February 23, 2026, from [Link]

  • Synthesis of potential related substances of mirtazapine. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [Link]

  • Mirtazapine EP Impurity F. (n.d.). KM Pharma Solution Private Limited. Retrieved February 23, 2026, from [Link]

Sources

Bioassay Validation Guide: Piperazinyl-Benzamide CNS Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Piperazinyl-benzamide derivatives (e.g., Amisulpride analogs, BP-897) represent a privileged scaffold for targeting Dopamine D2 and D3 receptors. However, their physicochemical properties—specifically high lipophilicity and rapid dissociation kinetics (


)—render standard equilibrium binding assays prone to artifacts.

The Solution: This guide compares the industry-standard Radioligand Binding (RLB) against Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET) .

Recommendation: While RLB remains the regulatory reference, TR-FRET is the superior choice for routine screening of this scaffold due to its homogeneous (no-wash) format that preserves fast-dissociating complexes. BRET is essential for validating functional selectivity (G-protein vs.


-arrestin bias).

Part 1: The Chemical Context

Why Piperazinyl-Benzamides?

This scaffold acts as a "bitopic" ligand.[1] The piperazine moiety occupies the orthosteric binding site (conserved across D2/D3), while the benzamide tail reaches into the secondary binding pocket (SBP).[2]

  • Validation Criticality: The SBP confers subtype selectivity (D3 > D2). Bioassays must distinguish between "true" affinity and artifacts caused by non-specific binding (NSB) of the lipophilic benzamide tail to plasticware or membrane lipids.

Part 2: Comparative Methodology

Method A: Radioligand Binding (Filtration)
  • Status: Gold Standard / Reference.[3]

  • Mechanism: Competition with

    
    -Methylspiperone or 
    
    
    
    -Raclopride.
  • Pros: High signal-to-noise; accepted by FDA/EMA for IND submissions.

  • Cons for this Scaffold:

    • The "Wash Effect": Piperazinyl-benzamides often exhibit "fast-on/fast-off" kinetics. The vacuum filtration step (washing unbound radioligand) can strip the bound drug, artificially inflating the

      
       (underestimating potency).
      
    • NSB: Hydrophobic ligands stick to glass fiber filters (GF/B), requiring pre-soaking in 0.3% PEI.

Method B: TR-FRET (Homogeneous)
  • Status: High-Throughput Screening (HTS) Preferred.

  • Mechanism: Terbium-labeled receptor (Donor) + Fluorescent ligand (Acceptor). Energy transfer occurs only upon binding.

  • Pros:

    • Equilibrium Preservation: No wash steps. The assay is read at true equilibrium, capturing low-affinity/fast-off interactions.

    • Ratiometric: Minimizes interference from compound autofluorescence (common in some piperazine derivatives).

  • Cons: Requires specific fluorescent tracer validation.

Method C: BRET (Functional/Kinetic)
  • Status: Mechanistic Validation.

  • Mechanism: Luciferase-tagged Receptor + GFP-tagged Effector (G-protein or

    
    -arrestin).
    
  • Pros: Measures Residence Time (

    
    ) . For CNS drugs, long residence time often correlates better with in vivo efficacy than affinity (
    
    
    
    ).
  • Cons: Lower throughput; requires cell engineering.

Quantitative Comparison
FeatureRadioligand Binding (Filtration)TR-FRET (Homogeneous)BRET (Live Cell)
Parameter Measured Affinity (

)
Affinity (

) & Kinetics
Efficacy (

) & Kinetics
Wash Step? Yes (Critical Failure Point)NoNo
Throughput Low (96-well)High (384/1536-well)Medium
NSB Sensitivity High (Filter binding)Low (Ratiometric)Low
Cost/Well High (Radioactive waste)LowMedium

Part 3: Critical Validation Parameters (ICH M10/FDA)

Specificity & Non-Specific Binding (NSB)

Piperazinyl-benzamides are "sticky."

  • Protocol: Compare signal in Wild Type (WT) membranes vs. Null membranes.

  • Acceptance Criteria: Specific binding must be

    
     of total binding.
    
  • Correction: If NSB is high, add 0.05% Pluronic F-127 or 0.1% BSA to the assay buffer. Avoid detergents like Triton X-100 as they can disrupt the receptor-G-protein complex.

Kinetic Resolution (Residence Time)

Standard


 is insufficient. You must validate the association (

) and dissociation (

) rates.
  • The Metric: Residence Time (

    
    ).
    
  • Why: A ligand with

    
     (fast off) may be less efficacious in the brain than a ligand with 
    
    
    
    (slow off).
Functional Bias (Signaling)

D2/D3 receptors signal via two pathways. Piperazinyl-benzamides often show functional selectivity .

  • Pathway 1:

    
     (cAMP Inhibition) – Linked to antipsychotic efficacy.
    
  • Pathway 2:

    
    -arrestin recruitment – Linked to Extrapyramidal Side Effects (EPS).
    
  • Goal: Identify ligands that are G-protein biased (High potency in cAMP, low potency in BRET-Arrestin).

Part 4: Visualizations

Diagram 1: D2/D3 Signaling & Biased Agonism

This diagram illustrates the bifurcation of signaling pathways essential for determining the functional bias of the ligand.

D2_Signaling Ligand Piperazinyl-Benzamide Receptor D2/D3 Receptor Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Pathway A (Therapeutic) GRK GRK Phosphorylation Receptor->GRK Pathway B (Potential Toxicity) AC Adenylate Cyclase Gi->AC cAMP cAMP Production (Inhibition) AC->cAMP Decreased Arrestin Beta-Arrestin Recruitment GRK->Arrestin EPS Side Effects (Internalization) Arrestin->EPS

Caption: Bifurcation of D2R signaling. Ideal piperazinyl-benzamides should bias towards the left branch (Gi/o) to minimize Beta-arrestin mediated side effects.

Diagram 2: Validation Workflow (ICH M10 Aligned)

This workflow ensures the assay is robust against the specific physicochemical challenges of the scaffold.

Validation_Workflow cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Step1 Z-Factor Determination (Target > 0.5) Step2 DMSO Tolerance (Lipophilicity Check) Step1->Step2 Step3 Buffer Optimization (+BSA/Pluronic) Step2->Step3 High NSB? Step4 Incubation Time (Equilibrium Check) Step3->Step4 Step5 Reference cmpd Comparison (vs Radioligand) Step4->Step5 Step6 Kinetic Profiling (k_on / k_off) Step5->Step6

Caption: Step-by-step validation workflow emphasizing buffer optimization to counter lipophilic non-specific binding.

Part 5: Experimental Protocols

Protocol 1: TR-FRET Competition Binding (Recommended)

Objective: Determine


 without wash steps.
  • Reagents:

    • Tag-lite® Dopamine D2 labeled cells (Tb-cryptate donor).

    • Fluorescent Ligand (e.g., Spiperone-d2 acceptor).

    • Test Compound: Piperazinyl-benzamide analog.[1][4][5]

    • Buffer: 10 mM Hepes, 1 mM CaCl2, 0.5% BSA (Crucial for this scaffold).

  • Procedure:

    • Step 1: Dispense 10

      
      L of test compound (dilution series) into a 384-well low-volume white plate.
      
    • Step 2: Add 5

      
      L of Fluorescent Ligand (at 
      
      
      
      concentration).
    • Step 3: Add 5

      
      L of labeled cells.
      
    • Step 4: Incubate for 2 hours at RT (protect from light). Note: Benzamides may require longer to reach equilibrium if they have slow

      
      .
      
    • Step 5: Read on HTRF-compatible reader (e.g., PHERAstar).

    • Step 6: Calculate Ratio =

      
      .
      
  • Data Analysis: Fit to "One-site competition" model. Calculate

    
     using Cheng-Prusoff equation.
    
Protocol 2: Functional cAMP Assay (Gi-Coupled)

Objective: Measure functional potency (


) and efficacy (

).
  • System: GloSensor™ cAMP (Promega) or HTRF cAMP.

  • Procedure:

    • Pre-incubate cells with test compound for 15 mins.

    • Stimulation: Add Forskolin (to raise cAMP baseline). Since D2 is

      
       coupled, you measure the inhibition of the Forskolin signal.
      
    • Readout: Luminescence (GloSensor) or TR-FRET ratio.

  • Validation Check: Ensure the "Hill Slope" is near 1.0. A shallow slope (<0.8) for piperazinyl-benzamides often indicates negative cooperativity or solubility issues.

References

  • Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chu, W., et al. (2005).[6] Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry. [Link]

  • Klein Herenbrink, C., et al. (2016). The Role of Kinetic Context in Apparent Biased Agonism at GPCRs. Nature Communications. [Link]

  • Cisbio Bioassays. (2023). Tag-lite® Dopamine D2 Receptor Ligand Binding Assay. [Link]

  • Urs, N. M., et al. (2016).[7] A Dopamine D2 Receptor-Derived Peptide Spatially Restricts Beta-Arrestin 2 Signaling to Regulate Locomotion. Cell Reports. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide and Associated Waste

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide. The procedures outlined herein are synthesized from established chemical safety principles and hazardous waste management regulations to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

  • Benzamides: This class of compounds can exhibit varying levels of toxicity. It is prudent to handle them as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Piperazine Derivatives: Piperazine and its derivatives can be corrosive and cause severe skin burns and eye damage.[2][3] They may also be toxic if inhaled or in contact with skin.

  • Overall Profile: Based on these components, 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide must be treated as a hazardous chemical. All waste generated from its use, including pure compound, solutions, and contaminated materials, is to be disposed of as hazardous waste.[4][5][6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7][8]

Personal Protective Equipment (PPE)

A robust defense against exposure begins with the correct selection and use of PPE. The following table summarizes the minimum PPE requirements when handling the compound and its waste.

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with solid particulates.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling or if compromised.[9]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, such as a chemical fume hood.Prevents inhalation of dust or aerosols, which is a primary exposure route.[1][10]

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[5][11] All waste associated with 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide must be collected at or near the point of generation in designated satellite accumulation areas.[5][6]

Key Principles:

  • Compatibility: Waste must be stored in containers made of compatible materials. For benzamide and piperazine derivatives, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for potentially corrosive waste.[6]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no formulas or abbreviations), the approximate percentage of each component, and the associated hazards (e.g., "Toxic," "Corrosive").[5][6][11]

  • Closure: Containers must be kept tightly sealed at all times, except when adding waste.[5][6] Do not leave funnels in open containers.[5]

Step-by-Step Disposal Protocol

The following workflow outlines the procedural steps for managing different forms of waste generated during research involving 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide.

G cluster_generation Waste Generation Point cluster_containment Containment & Labeling cluster_disposal Final Disposal Path A Unused/Expired Solid Compound D Collect in a labeled, sealed, compatible solid waste container. A->D B Solutions & Liquid Waste (e.g., reaction mixtures, chromatography fractions) E Collect in a labeled, sealed, compatible liquid waste container (e.g., HDPE or glass bottle). Segregate halogenated and non-halogenated solvents. B->E C Contaminated Materials (e.g., gloves, weigh boats, pipette tips, paper towels) F Collect in a designated, lined, and labeled solid waste container. C->F G Store in Satellite Accumulation Area (max 90 days). D->G E->G F->G H Submit Hazardous Waste Pickup Request to Institutional EHS Department. G->H I Disposal via Approved Waste Management Facility H->I

Caption: Waste Disposal Workflow for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide.

Protocol Details:

  • Solid Waste (Pure Compound):

    • Carefully sweep any remaining solid 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide into a dedicated solid hazardous waste container.

    • Ensure the container is appropriate, in good condition, and can be tightly sealed.[4][6]

    • Label the container as described in Section 3.0.

  • Liquid Waste (Solutions):

    • Pour liquid waste containing the compound into a designated liquid hazardous waste container.

    • Crucial Insight: Segregate waste streams. Do not mix halogenated and non-halogenated solvent waste. Keep aqueous waste separate from organic solvent waste. This is essential for proper treatment and disposal by waste management facilities and can significantly impact disposal costs.

    • Cap the container securely after adding waste. Store in secondary containment (e.g., a plastic tub) to mitigate spills.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be considered hazardous waste.

    • Collect these items in a dedicated, clearly labeled container lined with a durable plastic bag.[9]

    • Do not dispose of these items in regular laboratory trash.

Decontamination of Glassware and Surfaces

Effective decontamination is vital to prevent cross-contamination and accidental exposure.

Glassware Decontamination:

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) that is known to solubilize the compound. This initial rinseate is hazardous and must be collected in the appropriate liquid waste container.

  • Triple Rinse: Repeat the rinse two more times, collecting the rinseate each time. This triple-rinse procedure ensures that the container is "California empty" and that residual chemical is minimized.[11]

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water as per standard laboratory practice.

Spill Decontamination:

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the material.[10][12]

  • Collection: Carefully sweep or scoop the absorbent material and place it into a designated hazardous waste container.

  • Final Cleaning: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The cloth and any contaminated PPE must be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department, following local protocols.

Final Waste Collection

Once a waste container is 90% full, or if it has been accumulating for more than 90 days, arrange for its disposal.[5]

  • Ensure the container is properly sealed and the label is complete and legible.

  • Submit a chemical waste pickup request to your institution's EHS or equivalent department.[4][6]

  • EHS will then ensure the waste is transported and disposed of at an approved hazardous waste management facility in compliance with all federal, state, and local regulations.[4][11]

By adhering to this comprehensive disposal plan, researchers can ensure a safe laboratory environment and maintain full regulatory compliance.

References

  • Hazardous Chemical Waste. Environmental Health and Safety - CSUSB. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available from: [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety - The University of Texas at Dallas. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available from: [Link]

Sources

Personal protective equipment for handling 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, handling, and disposal protocols for 3,5-dimethyl-N-(4-methylpiperazin-1-yl)benzamide .[1]

As a research chemical with a benzhydrazide-like motif (an amide nitrogen linked to a piperazine nitrogen), it presents specific risks associated with hydrazide instability and piperazine-induced sensitization . This guide adopts a "Defense in Depth" strategy, treating the compound as a high-hazard sensitizer to ensure maximum personnel protection.

Hazard Identification & Risk Assessment

Compound Class: Substituted N-aminopiperazine Benzamide. Physical State: Typically a white to off-white crystalline solid. Chemical Reactivity: Basic (piperazine moiety). Potential for hydrolysis under strong acidic conditions.

Core Hazards (Structure-Activity Relationship Analysis)
  • Respiratory Sensitization (Critical): The piperazine moiety is a well-documented respiratory sensitizer. Inhalation of dust can trigger asthma-like symptoms or anaphylaxis in sensitized individuals.

  • Genotoxicity Alert: The N-N bond (hydrazide-like linkage) is a structural alert for potential genotoxicity. Handle as a suspected mutagen until proven otherwise.

  • Ocular Corrosivity: As a nitrogenous base, the compound can cause severe irritation or corneal damage upon contact.

Hazard DomainClassification (GHS Estimate)Operational Implication
Inhalation STOT SE 3 (Irritation) / SensitizerZero-dust tolerance. Open handling is prohibited.
Skin Contact Irritant (Cat 2) / Sensitizer (Cat 1)Double-gloving is mandatory to prevent permeation.
Eye Contact Eye Irritant (Cat 2A) or Damage (Cat 1)Chemical goggles required; safety glasses are insufficient.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab PPE is insufficient for sensitizers. The following system provides redundancy (fail-safe protection).

Protection ZoneRequired EquipmentTechnical Justification
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 (if in hood)Piperazine derivatives have low odor thresholds; smell is not a reliable warning. HEPA filtration is required to capture fine particulates.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm outer, 0.06 mm inner)Permeation Defense: Nitrogenous bases can permeate thin nitrile. The inner glove acts as a visual indicator and secondary barrier.
Ocular Chemical Splash Goggles (Indirect Vent)Protects against basic dusts which can saponify corneal lipids. Face shields alone are not sealed against drifting dust.
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust in fibers, creating a secondary exposure source in laundry. Disposable Tyvek prevents carry-over.

Operational Protocols

A. Receiving & Storage[1][2][3]
  • Inspection: Upon receipt, wipe the exterior of the container with a damp paper towel (solvent: ethanol) inside a fume hood to remove any shipping residue.

  • Storage Environment: Store in a cool, dry place (

    
     recommended) under inert gas (Argon/Nitrogen).
    
    • Causality: Hydrazide linkages can be susceptible to oxidative degradation. Inert atmosphere prevents the formation of toxic degradation products.

B. Weighing & Solubilization (Critical Workflow)

Objective: Solubilize the solid without generating airborne dust.[2]

Step-by-Step Protocol:

  • Static Control: Use an ionizing fan or antistatic gun on the weighing boat and spatula.

    • Why? Substituted benzamides often crystallize as light, static-prone needles that "fly" when disturbed, bypassing hood containment.

  • Tare & Transfer: Weigh the solid inside a certified Chemical Fume Hood (Face velocity: 80-100 fpm).

  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol) gently down the side of the vial to wet the powder before agitation.

    • Caution: Avoid adding strong acids immediately. The heat of neutralization with the basic piperazine ring can cause sputtering.

  • Dissolution: Vortex with the cap tightly sealed. Wait 30 seconds after vortexing before opening the cap to allow aerosols to settle.

C. Spill Response (The "No-Bleach" Rule)

Critical Warning:Do NOT use bleach (sodium hypochlorite) to clean spills of this compound.

  • Mechanism:[3][4][5] Hypochlorites can react with the N-H / N-N motifs to form chloramines or release nitrogen gas rapidly.

Spill Cleanup Procedure:

  • Isolate: Evacuate the immediate area (3-meter radius).

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels (water/ethanol) to prevent dust dispersion, then scoop.

    • Liquids: Absorb with vermiculite or specific organic spill pads.

  • Decontaminate: Wash the surface with a mild detergent (5% surfactant solution) followed by water.

  • Disposal: Place all spill materials into a dedicated "Hazardous Solid Waste" bag.

Waste Disposal Strategy

Segregation is vital to prevent unintended chemical reactions in the waste stream.

Waste StreamClassificationDisposal Action
Mother Liquor/Solvents Basic Organic WasteDo NOT mix with Acid Waste. Risk of heat generation and hydrolysis.
Solid Waste Cytotoxic/Genotoxic SolidsDouble-bag in yellow "High Hazard" bags. Incineration is the preferred destruction method.
Sharps/Glass Chemically Contaminated SharpsRigid container. Label clearly as "Contaminated with Sensitizer."

Visualizations

Workflow: Safe Handling Logic

HandlingWorkflow Start Start: Solid Compound PPE Don PPE: Double Gloves + Goggles Start->PPE Static Static Control: Ionizing Fan PPE->Static Essential Weigh Weighing: Inside Fume Hood Static->Weigh Solvent Solubilization: Add Solvent Gently Weigh->Solvent Avoid Dust Waste Disposal: Segregate Basic Waste Solvent->Waste Post-Exp

Caption: Operational workflow emphasizing static control to prevent dust inhalation.

Decision Tree: Spill Response

SpillResponse Spill Spill Detected? Type Solid or Liquid? Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with Wet Paper Towel Solid->ActionSolid ActionLiquid Absorb with Vermiculite Liquid->ActionLiquid BleachCheck Use Bleach? ActionSolid->BleachCheck ActionLiquid->BleachCheck NoBleach NO! Risk of Chloramine Formation BleachCheck->NoBleach If Hypochlorite Detergent Use Mild Detergent & Water BleachCheck->Detergent Correct Method

Caption: Spill response logic highlighting the prohibition of bleach due to chemical reactivity.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023). NIOSH Pocket Guide to Chemical Hazards - Piperazine. Centers for Disease Control and Prevention. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine Derivatives and Structural Alerts for Genotoxicity. ECHA. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[5] [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards: Working with Chemicals of High Toxicity. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.